(3S,4S)-1-Benzylpyrrolidine-3,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4S)-1-benzylpyrrolidine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12-13H2/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEARQVUKBKMUPY-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646129 | |
| Record name | (3S,4S)-1-Benzylpyrrolidine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193352-75-9 | |
| Record name | (3S,4S)-1-Benzylpyrrolidine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,4S)-(+)-3,4-Diamino-1-benzylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Analysis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-1-Benzylpyrrolidine-3,4-diamine is a chiral vicinal diamine built upon a pyrrolidine scaffold. This class of molecules is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by pyrrolidine-containing compounds, including anticancer, antiviral, and enzyme inhibitory effects.[1][2][3] The stereochemistry of the diamine substituents at the C3 and C4 positions is crucial in defining the molecule's three-dimensional structure and its subsequent interactions with biological targets.[2] This technical guide provides a comprehensive overview of the structural analysis of this compound, drawing upon data from related compounds and established analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These values are calculated based on its chemical structure and are essential for understanding its behavior in biological systems and for the design of analytical protocols.
| Property | Value |
| Molecular Formula | C₁₁H₁₇N₃ |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | (3S,4S)-1-benzylpyrrolidin-3,4-diamin |
| Stereochemistry | (3S,4S) |
| LogP (calculated) | 0.8 |
| Topological Polar Surface Area | 52.04 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Structural Elucidation
The definitive structural analysis of this compound relies on a combination of crystallographic and spectroscopic techniques.
Crystallographic Analysis
While specific crystallographic data for this compound is not publicly available, analysis of the closely related compound, (3S,4S)-1-Benzylpyrrolidine-3,4-diol, provides valuable insights into the expected conformation of the pyrrolidine ring. The pyrrolidine ring in such structures typically adopts a twisted envelope conformation. The substituents at the 3 and 4 positions are in a trans configuration, minimizing steric hindrance.
Below are projected crystallographic parameters for this compound based on known structures of similar pyrrolidine derivatives.
| Parameter | Predicted Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁ or P2₁2₁2₁ |
| C3-C4 Bond Length | 1.53 - 1.55 Å |
| C3-N Bond Length | 1.46 - 1.48 Å |
| C4-N Bond Length | 1.46 - 1.48 Å |
| N-C3-C4-N Dihedral Angle | 160° - 175° |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity and stereochemistry of the molecule. Predicted chemical shifts for the key nuclei are presented below.
Table of Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2, H-5 (CH₂) | 2.8 - 3.2 | m | - |
| H-3, H-4 (CH) | 3.3 - 3.6 | m | - |
| Benzyl CH₂ | 3.7 - 3.9 | s | - |
| Aromatic CH | 7.2 - 7.4 | m | - |
| NH₂ | 1.5 - 2.5 | br s | - |
Table of Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2, C-5 (CH₂) | 50 - 55 |
| C-3, C-4 (CH) | 55 - 60 |
| Benzyl CH₂ | 58 - 62 |
| Aromatic CH | 127 - 129 |
| Aromatic C (ipso) | 138 - 140 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) would be used to confirm the molecular formula. The expected protonated molecule [M+H]⁺ would have a calculated m/z of 192.1498. Fragmentation patterns would likely involve cleavage of the benzyl group and fragmentation of the pyrrolidine ring.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a stereoselective route starting from a chiral precursor, such as L-tartaric acid. A representative synthetic workflow is outlined below.
References
- 1. Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
(3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Technical Guide for Researchers
CAS Number: 193352-75-9
This technical guide provides an in-depth overview of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine, a chiral diamine that serves as a valuable building block and ligand in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, synthesis, and applications.
Core Compound Information
This compound, also known by its alternative names (3S,4S)-(+)-3,4-Diamino-1-benzylpyrrolidine and (S,S)-N-BENZYL-3,4-TRANS-DIAMINOPYRROLIDINE, is a C2-symmetric chiral vicinal diamine. Its rigid pyrrolidine framework and the defined trans-stereochemistry of the two amino groups make it an effective component in creating a well-defined chiral environment, which is crucial for stereoselective transformations.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 193352-75-9 |
| Molecular Formula | C₁₁H₁₇N₃ |
| Molecular Weight | 191.27 g/mol |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
Synthesis
A general workflow for the synthesis is proposed below.
Caption: Proposed synthetic pathway for this compound.
Applications in Asymmetric Catalysis
The primary application of this compound lies in its role as a chiral ligand in asymmetric catalysis. Its C2-symmetric nature and the presence of two nitrogen atoms allow it to form stable and well-defined complexes with various transition metals. These chiral metal complexes can then catalyze a wide range of organic reactions, inducing high levels of enantioselectivity.
While specific experimental data for the use of this exact diamine is limited in readily accessible literature, its structural motifs are common in ligands for reactions such as:
-
Asymmetric Hydrogenation: Chiral diamine ligands are frequently employed in the rhodium- or iridium-catalyzed asymmetric hydrogenation of prochiral olefins and ketones to produce enantiomerically enriched alcohols and other chiral compounds.
-
Asymmetric Transfer Hydrogenation: Similar to asymmetric hydrogenation, these ligands can be effective in transfer hydrogenation reactions, which use safer and more convenient hydrogen sources.
-
Asymmetric C-C Bond Forming Reactions: The chiral environment created by the diamine ligand can control the stereochemical outcome of various carbon-carbon bond-forming reactions, such as aldol reactions, Michael additions, and Diels-Alder reactions.
The general mechanism for its role as a chiral ligand in a metal-catalyzed reaction is depicted below.
Caption: Generalized catalytic cycle involving a chiral diamine ligand.
Role in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The rigid, three-dimensional nature of the pyrrolidine ring allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets.
While there is no direct evidence of this compound itself being a therapeutic agent, its derivatives have been explored for various medicinal applications. For instance, the vicinal diamine motif is a key pharmacophore in certain enzyme inhibitors. The ability to synthesize enantiomerically pure compounds using this chiral building block is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.
Suppliers
This compound is available from several chemical suppliers. Researchers should inquire with the suppliers for availability, purity, and pricing.
Table 2: Potential Suppliers
| Supplier | Location |
| Santa Cruz Biotechnology | Dallas, TX, USA |
| TCI (Shanghai) Development Co., Ltd. | Shanghai, China |
| BLD Pharm | Shanghai, China |
| Ambeed | Arlington Heights, IL, USA |
| Benchchem | Newark, DE, USA |
Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.
Conclusion
This compound is a valuable chiral building block with significant potential in asymmetric synthesis and as a scaffold in medicinal chemistry. Its C2-symmetric structure and well-defined stereochemistry make it an excellent choice for the development of chiral ligands for a variety of metal-catalyzed reactions. Further research into its applications and the development of detailed synthetic protocols will undoubtedly expand its utility for the scientific community.
References
Spectroscopic and Synthetic Overview of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-1-Benzylpyrrolidine-3,4-diamine is a chiral vicinal diamine built upon a pyrrolidine scaffold. Its structure features a five-membered ring with a benzyl group attached to the nitrogen atom and two primary amino groups at the 3 and 4 positions. The (3S,4S) stereochemistry designates a trans configuration of the two amino groups. This C2-symmetric structure is a valuable building block in asymmetric synthesis, often employed as a chiral ligand in catalytic processes. This guide provides an overview of the predicted spectroscopic characteristics of this compound and a plausible synthetic route.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on typical values for the functional groups and structural motifs present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.60 | Singlet | 2H | Benzyl methylene protons (N-CH₂-Ph) |
| ~ 3.00 - 3.20 | Multiplet | 2H | Pyrrolidine protons (H-3, H-4) |
| ~ 2.80 - 2.95 | Multiplet | 2H | Pyrrolidine protons (H-2a, H-5a) |
| ~ 2.30 - 2.45 | Multiplet | 2H | Pyrrolidine protons (H-2b, H-5b) |
| ~ 1.50 | Broad Singlet | 4H | Amine protons (-NH₂) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~ 138 - 140 | Quaternary aromatic carbon (C-ipso) |
| ~ 128 - 129 | Aromatic carbons (C-ortho, C-meta) |
| ~ 127 | Aromatic carbon (C-para) |
| ~ 60 | Benzyl methylene carbon (N-CH₂-Ph) |
| ~ 58 - 60 | Pyrrolidine carbons (C-2, C-5) |
| ~ 52 - 54 | Pyrrolidine carbons (C-3, C-4) |
Infrared (IR) Spectroscopy
Primary amines exhibit characteristic N-H stretching and bending vibrations.[1][2]
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3300 - 3500 | Medium | N-H Stretch | Primary Amine (-NH₂) |
| ~ 3020 - 3080 | Weak-Medium | C-H Stretch | Aromatic C-H |
| ~ 2850 - 2960 | Medium | C-H Stretch | Aliphatic C-H |
| ~ 1580 - 1650 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| ~ 1450 - 1495 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1020 - 1250 | Medium-Weak | C-N Stretch | Aliphatic Amine |
| ~ 690 - 770 | Strong | C-H Bend (out-of-plane) | Monosubstituted Benzene |
Mass Spectrometry (MS)
The molecular formula for this compound is C₁₁H₁₇N₃.
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Weight | 191.28 g/mol [3] |
| Exact Mass | 191.1422 |
| Expected [M+H]⁺ | m/z 192.1495 |
The fragmentation pattern in mass spectrometry would likely involve the loss of the benzyl group (m/z 91) or cleavage of the pyrrolidine ring.
Experimental Protocols
While specific protocols for the target compound are unavailable, the following outlines general procedures for obtaining the spectroscopic data.
NMR Spectroscopy
A sample is prepared by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.[4] The choice of solvent depends on the sample's solubility. A standard ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 or 500 MHz) using a sufficient number of scans to obtain a good signal-to-noise ratio.[5] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
IR Spectroscopy
For a solid sample, an IR spectrum can be obtained using a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For a liquid or soluble solid, a thin film can be prepared on a salt plate (e.g., NaCl or KBr). The spectrum is then recorded using an FTIR spectrometer.[6]
Mass Spectrometry
For electrospray ionization (ESI) mass spectrometry, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (typically 10-100 µg/mL).[7] The solution is then infused into the mass spectrometer, where the solvent is evaporated and the molecules are ionized. The mass-to-charge ratios of the resulting ions are then analyzed.
Plausible Synthetic Pathway
A common and logical synthetic route to this compound involves the conversion of the corresponding diol, (3S,4S)-1-Benzylpyrrolidine-3,4-diol. This transformation can be achieved via a two-step process: activation of the hydroxyl groups followed by nucleophilic substitution with an amine source.
Caption: Plausible synthetic route to this compound from its diol precursor.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. athabascau.ca [athabascau.ca]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Chiral Pool Synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the chiral pool synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences from the readily available and inexpensive chiral precursor, L-tartaric acid, ensuring stereochemical control throughout the synthetic sequence.
Synthetic Strategy Overview
The synthesis of this compound from L-tartaric acid is a multi-step process that leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product. The overall strategy can be divided into two main stages:
-
Stage 1: Construction of the Chiral Pyrrolidine Core. This stage involves the formation of the pyrrolidine ring with the desired (3S,4S) stereochemistry. This is achieved by first reacting L-tartaric acid with benzylamine to form the corresponding N-benzyl tartrimide. Subsequent reduction of this cyclic imide yields the key intermediate, (3S,4S)-1-Benzylpyrrolidine-3,4-diol.
-
Stage 2: Introduction of the Amino Functionalities. The diol intermediate is then converted to the target diamine. This transformation is typically carried out via a two-step sequence involving the conversion of the hydroxyl groups to a suitable leaving group, such as a mesylate, followed by nucleophilic substitution with an azide source. Finally, reduction of the resulting diazide affords the desired this compound.
The Stereochemistry of 1-benzylpyrrolidine-3,4-diamine: A Technical Guide for Drug Development Professionals
Introduction
Chiral pyrrolidine scaffolds are of paramount importance in medicinal chemistry and drug development. Their rigid, three-dimensional structure provides a valuable framework for the design of potent and selective therapeutic agents. Within this class of compounds, 1,2-diamines, also known as vicinal diamines, are particularly significant due to their ability to act as bidentate ligands for metal catalysts and as key structural motifs in a wide array of biologically active molecules. This technical guide provides an in-depth exploration of the stereochemistry of 1-benzylpyrrolidine-3,4-diamine, a versatile building block for the synthesis of novel drug candidates.
Stereoisomers of 1-benzylpyrrolidine-3,4-diamine
1-benzylpyrrolidine-3,4-diamine possesses two chiral centers at the C3 and C4 positions of the pyrrolidine ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, categorized as cis and trans isomers based on the relative orientation of the two amino groups.
-
Trans Isomers: The amino groups are on opposite faces of the pyrrolidine ring. This diastereomer exists as a pair of enantiomers: (3R,4R)-1-benzylpyrrolidine-3,4-diamine and (3S,4S)-1-benzylpyrrolidine-3,4-diamine.
-
Cis Isomers: The amino groups are on the same face of the pyrrolidine ring. This diastereomer also exists as a pair of enantiomers: (3R,4S)-1-benzylpyrrolidine-3,4-diamine and (3S,4R)-1-benzylpyrrolidine-3,4-diamine.
The stereochemical relationships between these isomers are depicted in the following diagram.
Synthetic Strategies
The synthesis of stereochemically pure 1-benzylpyrrolidine-3,4-diamine can be approached through two main strategies: stereoselective synthesis to directly form a desired isomer, or the synthesis of a racemic mixture followed by chiral resolution.
Stereoselective Synthesis
The enantioselective synthesis of chiral 3,4-diaminopyrrolidines can be achieved through various methods, including 1,3-dipolar cycloaddition reactions.[1] For instance, the reaction of an azomethine ylide with a chiral dipolarophile can lead to the formation of the pyrrolidine ring with high stereocontrol. The synthesis of trans-diaminopyrrolidines can often be accomplished starting from chiral pool materials like tartaric acid.[2][3]
The following workflow outlines a general strategy for the enantioselective synthesis of cis-3,4-diaminopyrrolidines.
Chiral Resolution of Racemic Mixtures
A common and practical approach to obtaining enantiomerically pure amines is through the resolution of a racemic mixture. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts.[4] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[5]
Below is a detailed, generalized experimental protocol for the chiral resolution of a racemic 1-benzylpyrrolidine-3,4-diamine mixture.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve one equivalent of the racemic 1-benzylpyrrolidine-3,4-diamine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve one equivalent of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the diamine solution with stirring. Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH or NaHCO3) to neutralize the resolving agent and liberate the free amine.
-
Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified enantiomer.
-
Analysis: Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or by measuring its specific rotation.
The following diagram illustrates the workflow for chiral resolution.
Data Presentation
Table 1: Physicochemical Properties of 1-benzylpyrrolidine-3,4-diamine Diastereomers
| Property | cis-1-benzylpyrrolidine-3,4-diamine | trans-1-benzylpyrrolidine-3,4-diamine |
| Melting Point (°C) | To be determined | To be determined |
| Boiling Point (°C) | To be determined | To be determined |
| Solubility | Expected to differ | Expected to differ |
| Chromatographic Retention | Expected to differ | Expected to differ |
Table 2: Optical Properties of 1-benzylpyrrolidine-3,4-diamine Enantiomers
| Enantiomer | Specific Rotation ([α]D) |
| (3R,4R)-1-benzylpyrrolidine-3,4-diamine | To be determined (expected to be equal in magnitude and opposite in sign to the (3S,4S) isomer) |
| This compound | To be determined (expected to be equal in magnitude and opposite in sign to the (3R,4R) isomer) |
| (3R,4S)-1-benzylpyrrolidine-3,4-diamine | To be determined (expected to be equal in magnitude and opposite in sign to the (3S,4R) isomer) |
| (3S,4R)-1-benzylpyrrolidine-3,4-diamine | To be determined (expected to be equal in magnitude and opposite in sign to the (3R,4S) isomer) |
Table 3: Expected ¹H and ¹³C NMR Data for 1-benzylpyrrolidine-3,4-diamine Diastereomers
| Nucleus | cis-Isomer | trans-Isomer |
| ¹H NMR (ppm) | Chemical shifts and coupling constants of pyrrolidine ring protons (H3, H4) are expected to be different from the trans-isomer due to different spatial orientations. | Chemical shifts and coupling constants of pyrrolidine ring protons (H3, H4) are expected to be different from the cis-isomer. |
| ¹³C NMR (ppm) | Chemical shifts of pyrrolidine ring carbons (C3, C4) are expected to differ from the trans-isomer. | Chemical shifts of pyrrolidine ring carbons (C3, C4) are expected to differ from the cis-isomer. |
Conclusion
The stereochemistry of 1-benzylpyrrolidine-3,4-diamine is a critical aspect to consider in its application as a building block for drug discovery. The existence of four distinct stereoisomers necessitates careful control over the synthetic and purification processes to ensure the desired biological activity and to meet regulatory requirements. While specific experimental data for all isomers is not widely published, the principles of stereoselective synthesis and chiral resolution provide clear pathways to access these valuable compounds. This guide provides a foundational understanding for researchers and drug development professionals working with this and structurally related chiral molecules.
References
- 1. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2-Symmetric Pyrrolidines Derived from Tartaric Acids: Versatile Chiral Building Blocks for Total Synthesis, Catalyst Design, Supramolecular and Medicinal Chemistry | Bentham Science [eurekaselect.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral diamines have emerged as a cornerstone in the field of asymmetric synthesis, acting as highly effective chiral ligands and organocatalysts in a vast array of stereoselective transformations. Their prevalence in the synthesis of pharmaceuticals, natural products, and other biologically active compounds underscores their significance.[1] This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with the use of chiral diamines in asymmetric synthesis, with a focus on quantitative data and detailed procedural insights.
Chiral 1,2-diamines are particularly ubiquitous in the structures of biologically active compounds and are extensively used as chiral auxiliaries, ligands, and organocatalysts.[2] The development of catalytic methods for the synthesis of these enantioenriched 1,2-diamines has been a subject of broad interest, primarily leveraging asymmetric metal catalysis and organocatalysis.[2]
Key Classes of Chiral Diamines
Chiral diamines can be broadly categorized based on their structural scaffolds. Some of the most influential classes include:
-
C₂-Symmetric Diamines: These molecules possess a twofold axis of rotational symmetry, which often simplifies the analysis of catalytic transition states and leads to high levels of enantioselectivity. Prominent examples are derived from (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (1R,2R)-1,2-diphenylethylenediamine (DPEN).
-
Sparteine and its Surrogates: (-)-Sparteine, a naturally occurring alkaloid, is a rigid and sterically demanding chiral diamine that has found widespread use in asymmetric deprotonation reactions.[3] Due to the limited availability of its (+)-enantiomer, significant research has been directed towards the development of synthetic "(+)-sparteine surrogates" that provide access to the opposite enantiomeric products.[3][4]
-
BINAM-based Diamines: While not a core focus of this guide, it is worth noting that diamines derived from the 1,1'-bi-2-naphthyl (BINAM) scaffold are also important in asymmetric catalysis.
Applications in Asymmetric Synthesis
Chiral diamines are instrumental in a multitude of asymmetric reactions, either as ligands for metal catalysts or as organocatalysts in their own right. This section will delve into some of the most significant applications, presenting quantitative data and detailed experimental protocols for each.
Asymmetric Transfer Hydrogenation of Ketones
The Noyori-Ikariya asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This reaction typically employs a ruthenium catalyst bearing a chiral N-tosylated diamine ligand, such as TsDPEN.
Quantitative Data:
| Entry | Ketone | Chiral Diamine Ligand | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (S,S)-TsDPEN | 95 | 99 (R) | |
| 2 | 1-Tetralone | (S,S)-TsDPEN | 98 | 99 (S) | |
| 3 | 2-Methylacetophenone | (S,S)-TsDPEN | 92 | 98 (R) | |
| 4 | 1-Indanone | (R,R)-TsDPEN | 97 | 99 (S) |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
-
Materials: RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol%), acetophenone (1.00 equiv), sodium formate (5.00 equiv), methanol, and deionized water.
-
Procedure:
-
To an oven-dried microwave vial equipped with a magnetic stir bar, add acetophenone (1.00 equiv) and RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol%).
-
Flush the vial with argon.
-
Add sodium formate (5.00 equiv) and a 1:1 mixture of methanol and water (to achieve a 1 M solution with respect to the ketone).
-
Flush the vial with argon again, then seal it.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
Upon completion, add deionized water to the reaction mixture.
-
Extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral HPLC or GC analysis.
-
Catalytic Cycle:
The catalytic cycle of the Noyori-Ikariya asymmetric transfer hydrogenation is a well-studied process involving the cooperative action of the metal center and the diamine ligand.
Catalytic cycle for Noyori-type asymmetric transfer hydrogenation.
Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. Chiral diamines, often in conjunction with a titanium alkoxide, are highly effective catalysts for this transformation.
Quantitative Data:
| Entry | Aldehyde | Chiral Diamine Ligand | Additive | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (1R,2R)-N,N'-bis(triflyl)cyclohexane-1,2-diamine | Ti(OiPr)₄ | 95 | 98 (S) | |
| 2 | Benzaldehyde | 3,4-diamino-1,2:5,6-di-O-isopropylidene-D-mannitol | None | 72 | 89 (S) | [5] |
| 3 | Benzaldehyde | 3,4-diamino-1,2:5,6-di-O-isopropylidene-D-mannitol | Ti(OtBu)₄ | 78 | 93 (S) | [5] |
| 4 | 4-Cl-C₆H₄CHO | (1R,2R)-N,N'-bis(triflyl)cyclohexane-1,2-diamine | Ti(OiPr)₄ | 92 | 97 (S) |
Experimental Protocol: Asymmetric Diethylzinc Addition to Benzaldehyde
-
Materials: Chiral diamine ligand (e.g., 3,4-diamino-1,2:5,6-di-O-isopropylidene-D-mannitol) (2.5 mol%), dry toluene, freshly distilled benzaldehyde (1.0 equiv), diethylzinc (1.1 M in toluene, 2.23 equiv), titanium tetra-tert-butoxide (optional).
-
Procedure:
-
To a three-necked round-bottomed flask under an argon atmosphere, add the chiral diamine ligand and dry toluene.
-
Stir the mixture for 15 minutes.
-
Add freshly distilled benzaldehyde.
-
If using, add titanium tetra-tert-butoxide.
-
Cool the mixture to 0 °C.
-
Add diethylzinc dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 68 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.[5]
-
Proposed Catalytic Cycle:
The catalytic cycle for the asymmetric addition of diethylzinc to aldehydes involves the formation of a chiral catalyst complex that activates the aldehyde towards nucleophilic attack.
Proposed catalytic cycle for diethylzinc addition.
Asymmetric Michael Addition
Chiral diamines, particularly those that can act as bifunctional catalysts (e.g., possessing both a secondary amine and a thiourea moiety), are highly effective in promoting asymmetric Michael additions. These reactions are crucial for the formation of 1,5-dicarbonyl compounds and other valuable synthetic intermediates.
Quantitative Data:
| Entry | Michael Donor | Michael Acceptor | Chiral Diamine Catalyst | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea | 95 | >99:1 | 98 | [6] |
| 2 | Cyclopentanone | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea | 92 | >99:1 | 99 | [6] |
| 3 | Isobutyraldehyde | N-Phenylmaleimide | (R,R)-DPEN-thiourea with 3,5-bis(trifluoromethyl)phenyl | >97 | - | 99 | [7] |
| 4 | 2(5H)-Furanone | trans-β-Nitrostyrene | (S,S)-bis(2-amino-1,2-diphenylethyl) sulfide | 78 | 20:1 | 96 | [8] |
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
-
Materials: (R,R)-DPEN-thiourea catalyst (10 mol%), cyclohexanone (2.0 equiv), trans-β-nitrostyrene (1.0 equiv), toluene.
-
Procedure:
-
To a vial, add (R,R)-DPEN-thiourea catalyst, trans-β-nitrostyrene, and toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Add cyclohexanone and continue stirring at room temperature for the time indicated by TLC analysis.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
Proposed Mechanism of Activation:
In bifunctional catalysis with a thiourea-functionalized chiral diamine, the secondary amine activates the ketone via enamine formation, while the thiourea moiety activates the nitroalkene through hydrogen bonding.
Activation mode in a bifunctional Michael addition.
Asymmetric Deprotonation
The use of s-BuLi in combination with (-)-sparteine for the enantioselective deprotonation of prochiral substrates, followed by trapping with an electrophile, is a powerful method for the synthesis of chiral molecules. The development of (+)-sparteine surrogates has further expanded the scope of this methodology.
Quantitative Data:
| Entry | Substrate | Chiral Diamine | Electrophile | Yield (%) | ee (%) | Reference |
| 1 | N-Boc-pyrrolidine | (-)-Sparteine | Me₃SiCl | 70 | 95 (S) | [9] |
| 2 | N-Boc-pyrrolidine | (+)-Sparteine surrogate | Me₃SiCl | 66 | 94 (R) | [9] |
| 3 | N-Boc-pyrrolidine | (S,S)-cyclohexane-derived diamine | Me₃SiCl | 85 | 96 (S) | [4] |
Experimental Protocol: Asymmetric Deprotonation of N-Boc-pyrrolidine
-
Materials: N-Boc-pyrrolidine (1.20 equiv), (+)-sparteine (1.20 equiv), methyl tert-butyl ether (MTBE), sec-butyllithium (1.4 M in cyclohexane, 1.30 equiv), zinc chloride (1.0 M in THF, 1.30 equiv), methyl 4-bromobenzoate (1.00 equiv), Pd(OAc)₂ (5 mol%), t-Bu₃P·HBF₄ (10 mol%).
-
Procedure:
-
To an oven-dried three-necked round-bottomed flask under a nitrogen atmosphere, add MTBE, N-Boc-pyrrolidine, and (+)-sparteine.
-
Cool the solution to between -70 °C and -78 °C.
-
Add sec-butyllithium dropwise over 30 minutes, maintaining the internal temperature below -65 °C.
-
Age the resulting orange-red solution at -65 °C to -78 °C for 3 hours.
-
Add the zinc chloride solution dropwise over 20 minutes, maintaining the internal temperature below -60 °C.
-
In a separate flask, prepare a solution of methyl 4-bromobenzoate, Pd(OAc)₂, and t-Bu₃P·HBF₄ in THF.
-
Add the organozinc solution to the palladium catalyst solution via cannula over 20 minutes.
-
Warm the reaction mixture to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with MTBE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.[10]
-
Proposed Mechanism of Deprotonation:
The chiral diamine complexes with the organolithium reagent, creating a chiral environment that directs the deprotonation of one of the two enantiotopic protons on the substrate.
Mechanism of asymmetric deprotonation.
General Experimental Workflow
A typical experimental workflow for an asymmetric reaction catalyzed by a chiral diamine can be generalized as follows:
General experimental workflow for asymmetric catalysis.
Conclusion
Chiral diamines have proven to be exceptionally versatile and powerful tools in the realm of asymmetric synthesis. Their ability to form well-defined chiral environments, either as ligands for metal catalysts or as organocatalysts, has enabled the development of highly enantioselective methods for a wide range of important chemical transformations. The continued development of novel chiral diamine scaffolds and their application in new reaction methodologies will undoubtedly continue to push the boundaries of what is possible in the stereoselective synthesis of complex molecules, with significant implications for the pharmaceutical and fine chemical industries.
References
- 1. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 3. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
(3S,4S)-1-Benzylpyrrolidine-3,4-diamine safety and handling
An In-depth Technical Guide to the Safety and Handling of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following information is a consolidation of data from SDSs of structurally similar compounds, including (3R)-(-)-1-Benzyl-3-aminopyrrolidine, N1-benzylethane-1,2-diamine, and pyrrolidine. This guide should be used as a reference for risk assessment, and all handling should be performed by trained personnel in a controlled laboratory setting.
Introduction
This compound is a chiral diamine often employed as a ligand in asymmetric synthesis. Its rigid pyrrolidine backbone and defined stereochemistry make it a valuable component in the development of catalysts for producing enantiomerically pure compounds, a critical aspect of modern drug development. This guide provides a comprehensive overview of the known and anticipated safety and handling considerations for this compound, based on data from its structural analogs.
Hazard Identification and Classification
Based on the hazard profiles of similar benzyl-substituted amines and diamines, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be severe skin and eye damage, and potential harm if swallowed or inhaled.
GHS Hazard Classification (Anticipated)
The following table summarizes the likely GHS classification for this compound, extrapolated from its analogs.
| Hazard Class | Hazard Category | GHS Classification |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage |
| Acute Toxicity, Oral | 4 | Harmful if swallowed |
| Acute Toxicity, Inhalation | 4 | Harmful if inhaled |
| Hazardous to the Aquatic Environment, Acute | 3 | Harmful to aquatic life |
Hazard Statements (Anticipated)
-
H314: Causes severe skin burns and eye damage.[1]
-
H302 + H332: Harmful if swallowed or if inhaled.
-
H402: Harmful to aquatic life.
Physical and Chemical Properties
| Property | Value (for Pyrrolidine) |
| Molecular Formula | C4H9N |
| Molecular Weight | 71.12 g/mol |
| Boiling Point | 87 - 88 °C |
| Flash Point | 3 °C |
| log Pow | 0.22 |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and additional protective clothing as needed to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or with heated material. |
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]
-
An eyewash station and safety shower must be readily accessible in the work area.[2]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep away from heat, sparks, and open flames.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]
-
Incompatible with strong oxidizing agents and strong acids.[2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Accidental Release and Disposal
Spill Response
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see Section 4.1).
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Do not allow the material to enter drains or waterways.[1]
Waste Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Waste material should be considered hazardous.
-
Containers should be triple-rinsed before disposal.
Experimental Protocols and Workflows
General Workflow for Use in Asymmetric Transfer Hydrogenation
This compound and similar chiral diamines are effective ligands for transition metal catalysts (e.g., Ruthenium, Rhodium) in the asymmetric transfer hydrogenation of ketones. This reaction is a key step in the synthesis of chiral alcohols, which are important pharmaceutical intermediates.
Caption: Asymmetric Transfer Hydrogenation Workflow.
Logical Synthesis Pathway for a Substituted Pyrrolidine
The following diagram illustrates a logical pathway for the synthesis of a substituted pyrrolidine derivative, based on general synthetic strategies found in the literature for similar compounds. This is a conceptual representation and not a detailed experimental protocol.
Caption: Conceptual Pyrrolidine Synthesis Pathway.
Conclusion
While this compound is a valuable tool in asymmetric synthesis, it is imperative that it is handled with the utmost care, consistent with the handling of corrosive and toxic materials. The information provided in this guide, though extrapolated from related compounds, offers a strong foundation for establishing safe laboratory practices. Researchers, scientists, and drug development professionals are urged to conduct their own thorough risk assessments before using this compound and to always adhere to the principles of good laboratory practice.
References
The Genesis of Asymmetric Organocatalysis: A Technical Guide to the Discovery and History of Chiral Pyrrolidine Ligands
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric synthesis, crucial for the development of single-enantiomer pharmaceuticals, has been profoundly shaped by the advent of chiral pyrrolidine ligands. This technical guide provides an in-depth exploration of the discovery and historical development of these powerful organocatalysts, from the seminal work with L-proline to the evolution of highly efficient derivatives. It includes a compilation of performance data, detailed experimental protocols for key reactions, and visualizations of developmental and mechanistic pathways to offer a comprehensive resource for professionals in chemical research and drug discovery. The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs, and its derivatives are vital tools for controlling chirality in synthesis.[1][2]
The Dawn of Pyrrolidine Catalysis: The L-Proline Revolution
The story of chiral pyrrolidine ligands begins with the simplest chiral pyrrolidine: the naturally occurring amino acid (S)-proline. Although underappreciated for decades, its catalytic prowess was first unveiled in the early 1970s. Two independent industrial research groups, one led by Zoltan Hajos and David Parrish at Hoffmann-La Roche and another by Rudolf Wiechert, Ulrich Eder, and Gerhard Sauer at Schering AG, discovered that (S)-proline could catalyze an intramolecular aldol reaction to produce a chiral bicyclic ketol with high enantiomeric excess.[3][4] This transformation, now famously known as the Hajos–Parrish–Eder–Sauer–Wiechert (HPESW) reaction, is widely considered the genesis of modern asymmetric organocatalysis.[3][5]
It wasn't until 2000 that the full potential of this discovery was realized. In a landmark publication, Benjamin List, Richard A. Lerner, and Carlos F. Barbas III demonstrated that L-proline could also catalyze intermolecular asymmetric aldol reactions between unmodified ketones and aldehydes.[5][6][7] This report, alongside David MacMillan's concurrent work on imidazolidinone catalysts, ignited a renaissance in the field, establishing organocatalysis as a third pillar of asymmetric synthesis, complementing biocatalysis and transition-metal catalysis.[5][8]
The catalytic power of proline stems from its unique bifunctional nature. The secondary amine moiety reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid group acts as an internal Brønsted acid, activating the carbonyl acceptor (e.g., an aldehyde) and directing the stereochemical outcome via a hydrogen-bonded, chair-like transition state, as described by the Zimmerman-Traxler model.[3][4][9]
Evolution Beyond Proline: Key Pyrrolidine Ligand Families
While proline proved to be a revolutionary catalyst, its limitations—such as high catalyst loading, limited solubility, and modest reactivity with certain substrates—spurred the development of more sophisticated pyrrolidine-based ligands.[6]
The Enders SAMP/RAMP Auxiliaries
Pioneered in 1976 by E. J. Corey and Dieter Enders, the SAMP/RAMP hydrazone alkylation reaction was an early and powerful extension of proline chemistry.[10] (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (RAMP) are not catalysts but rather chiral auxiliaries derived from proline. They react with ketones or aldehydes to form chiral hydrazones. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a rigid azaenolate that subsequently reacts with electrophiles (e.g., alkyl halides) with high diastereoselectivity.[10] Oxidative or hydrolytic cleavage then removes the auxiliary to yield the α-alkylated carbonyl compound with excellent enantiopurity. This method provided a reliable route to a wide array of chiral molecules and natural products.[10][11]
The Jørgensen-Hayashi Catalysts
A major breakthrough occurred in 2005 when the research groups of Karl Anker Jørgensen and Yujiro Hayashi independently developed diarylprolinol silyl ethers.[5] These molecules, often called Jørgensen-Hayashi catalysts, feature a bulky diaryl(silyloxy)methyl group at the C2 position of the pyrrolidine ring. This sterically demanding substituent provides a highly effective chiral shield, leading to exceptional levels of stereocontrol in a variety of transformations.
Compared to proline, these catalysts are generally more active and soluble in common organic solvents, allowing for significantly lower catalyst loadings (often 0.5-5 mol%).[12][13] They are particularly effective in enamine-mediated reactions, such as Michael additions and aldol reactions, consistently delivering products with excellent yields and enantioselectivities.[13][14] Their utility has been showcased in complex total syntheses, including a notably concise synthesis of the antiviral drug oseltamivir (Tamiflu).[13]
Quantitative Performance Data
The efficacy of chiral pyrrolidine ligands is best illustrated through quantitative data from representative asymmetric reactions. The following tables summarize typical performance metrics, including yield and stereoselectivity (enantiomeric excess [ee] or diastereomeric ratio [dr]), for key ligand classes.
Table 1: (S)-Proline Catalyzed Intermolecular Aldol Reactions (Reaction: Cyclohexanone + Ar-CHO → Aldol Product)
| Entry | Aldehyde (Ar) | Catalyst Loading (mol%) | Conditions | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-NO₂C₆H₄ | 10 | MeOH/H₂O, rt | 19 | 95 | 92:8 | 98 |
| 2 | 4-ClC₆H₄ | 10 | MeOH/H₂O, rt | 19 | 85 | 86:14 | 96 |
| 3 | C₆H₅ | 10 | MeOH/H₂O, rt | 48 | 89 | 84:16 | 95 |
| 4 | 4-MeOC₆H₄ | 10 | MeOH/H₂O, rt | 72 | 75 | 80:20 | 92 |
| Data adapted from Lattanzi, A. et al. Molecules 2020, 25(11), 2676.[15] |
Table 2: Enders SAMP-Hydrazone Mediated α-Alkylation (Reaction: Carbonyl-SAMP-Hydrazone + E⁺ → α-Alkylated Carbonyl)
| Entry | Carbonyl | Electrophile (E⁺) | Yield (%) | de (%) |
| 1 | 3-Pentanone | CH₃CH₂I | 87 (hydrazone) | ≥97 |
| 2 | Cyclohexanone | CH₃I | 95 (hydrazone) | ≥95 |
| 3 | Propanal | C₆H₅CH₂Br | 93 (hydrazone) | ≥98 |
| 4 | Oxetan-3-one | C₆H₅CH₂Br | 73 (hydrazone) | 76 |
| Data compiled from Organic Syntheses, Coll. Vol. 8, p.403 (1993) and J. Org. Chem. 2017, 82, 19, 10149–10161.[16][17] |
Table 3: Jørgensen-Hayashi Catalyst in Asymmetric Reactions (Catalyst: (S)-α,α-Diphenylprolinol Silyl Ether)
| Entry | Reaction Type | Substrates | Cat. Loading (mol%) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Aldol | Acetone + 4-NO₂C₆H₄CHO | 0.5 | 80 | - | >99 |
| 2 | Aldol | Cyclohexanone + 4-NO₂C₆H₄CHO | 0.5 | 96 | 99:1 | >99 |
| 3 | Michael | Propanal + trans-β-Nitrostyrene | 10 | 96 | 99:1 | 90 |
| 4 | Michael | Pentanal + trans-β-Nitrostyrene | 5 | 82 | 95:5 | 99 |
| Data adapted from Org. Lett. 2007, 9, 5, 753-756 and other sources.[6][14] |
Experimental Protocols
This section provides detailed, representative methodologies for the synthesis of a key ligand and its application in a classic asymmetric transformation.
Synthesis of (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine
This procedure details the synthesis of the alcohol precursor to the widely used Jørgensen-Hayashi catalyst. The final silylation step to generate the catalyst is a standard procedure.
Step A: N-(tert-Butoxycarbonyl)pyrrolidine
-
Charge a 500-mL round-bottomed flask with dichloromethane (120 mL) and pyrrolidine (11.3 mL, 133 mmol).
-
Cool the solution to 0°C in an ice bath.
-
Prepare a solution of di-tert-butyl dicarbonate (24.6 g, 112 mmol) in dichloromethane (35 mL) and add it dropwise to the pyrrolidine solution over 30 minutes.
-
Stir the resulting solution at room temperature for 3 hours.
-
Remove the solvent under reduced pressure. Purify the residual oil by Kugelrohr distillation (80°C, 0.2 mm) to afford N-Boc-pyrrolidine as a colorless oil (yield: ~87%).
Step B: (R)-(+)-2-(Diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine
-
In an oven-dried 2-L three-necked flask under an inert atmosphere, charge (−)-sparteine (30.2 mL, 131 mmol), N-Boc-pyrrolidine (15.0 g, 87.6 mmol), and anhydrous diethyl ether (900 mL).
-
Cool the solution to approximately -70°C using a dry ice/acetone bath.
-
Add sec-butyllithium (96 mL, 1.16 M in cyclohexane, 111 mmol) dropwise over 35 minutes, maintaining the internal temperature below -70°C.
-
Stir the reaction mixture at -70°C for 5.5 hours.
-
Add a solution of benzophenone (25.5 g, 140 mmol) in anhydrous ether (200 mL) dropwise over 1.25 hours.
-
After stirring for an additional 2 hours, quench the reaction by adding saturated aqueous ammonium chloride (250 mL).
-
Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with ether (3 x 200 mL).
-
Combine the organic phases, wash with brine (200 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from a hexanes-ethyl acetate mixture (20:1) to yield the product as a white solid (yield: ~74%, >99.5% ee).
Step C: (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine
-
In a 1-L round-bottomed flask, dissolve NaOH (27.0 g, 675 mmol) in absolute ethanol (325 mL).
-
Add the product from Step B (22.0 g, 62.3 mmol) to the solution.
-
Heat the suspension to reflux for 2.5 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add ether (800 mL) and deionized water (400 mL) to the residue and stir until all solids dissolve.
-
Separate the layers and extract the aqueous phase with ether (4 x 200 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product as a white solid (yield: ~93%). Protocol adapted from Organic Syntheses, 1997, 74, 23.[7]
General Procedure for (S)-Proline-Catalyzed Aldol Reaction
This protocol describes a typical intermolecular aldol reaction between a ketone and an aldehyde.
Materials:
-
(S)-proline (0.03 mmol, 10 mol%)
-
Methanol (40 µL)
-
Water (10 µL)
-
Ketone (e.g., cyclohexanone, 1.5 mmol, 5 equiv.)
-
Aldehyde (e.g., 4-nitrobenzaldehyde, 0.3 mmol, 1 equiv.)
-
2 mL reaction vial with a magnetic stir bar
Procedure:
-
Charge a 2 mL vial with (S)-proline, methanol, and water at room temperature.
-
Add the ketone, followed by the aldehyde (the limiting reagent).
-
Cap the vial and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Determine the diastereomeric ratio and conversion of the crude product by ¹H NMR spectroscopy.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC). Protocol adapted from Lattanzi, A. et al. Molecules 2020, 25(11), 2676.[8][15]
Conclusion and Outlook
The discovery and evolution of chiral pyrrolidine ligands represent a paradigm shift in asymmetric synthesis. From the serendipitous discovery of proline's catalytic ability to the rational design of highly efficient diarylprolinol silyl ethers, these organocatalysts have provided chemists with robust, environmentally benign, and highly effective tools for constructing complex chiral molecules. Their impact is particularly profound in the pharmaceutical industry, where the demand for enantiomerically pure compounds is paramount. Future research will likely focus on the development of novel pyrrolidine scaffolds with even greater activity and broader substrate scope, the immobilization of these catalysts for enhanced recyclability, and their application in increasingly complex synthetic challenges.
References
- 1. Green and Sustainable Heterogeneous Organo-Catalyst for Asymmetric Aldol Reactions [scirp.org]
- 2. Pyrrolidine, 2-[diphenyl[(trimethylsilyl)oxy]methyl]-, (2R)- Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine | 848821-58-9 | Benchchem [benchchem.com]
- 13. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 14. raj.emorychem.science [raj.emorychem.science]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. web.mit.edu [web.mit.edu]
Methodological & Application
Application Notes and Protocols: (3S,4S)-1-Benzylpyrrolidine-3,4-diamine as a Ligand Precursor in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-1-Benzylpyrrolidine-3,4-diamine is a C2-symmetric chiral diamine built upon a rigid pyrrolidine framework.[1] This structural motif is a cornerstone in the design of chiral ligands for asymmetric catalysis, where the defined stereochemistry and the bidentate nature of the diamine functionality can effectively induce enantioselectivity in a variety of metal-catalyzed transformations. While direct applications of this compound as a ligand are not extensively documented, its diol precursor, (3S,4S)-1-benzylpyrrolidine-3,4-diol, serves as a key intermediate in the synthesis of highly effective phosphine ligands.[2][3]
These phosphine derivatives, in complex with transition metals such as rhodium, have demonstrated exceptional performance in asymmetric hydrogenation reactions, a critical transformation in the synthesis of chiral pharmaceuticals and fine chemicals. This document provides detailed protocols for the synthesis of a phosphinated derivative of this compound and its application in the asymmetric hydrogenation of prochiral olefins.
Ligand Synthesis and Catalyst Formation
The primary amino groups of this compound serve as ideal handles for the introduction of phosphino moieties, leading to the formation of powerful bidentate phosphine ligands. The synthesis of such a ligand and its subsequent complexation with a metal precursor is a critical first step in harnessing its catalytic potential.
References
Protocol for using (3S,4S)-1-Benzylpyrrolidine-3,4-diamine in enantioselective reactions
[2] (3S,4S)-1-Benzylpyrrolidine-3,4-diamine dihydrochloride | CAS 126536-39-0 | Selleckchem this compound dihydrochloride is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK-- this compound | 193352-75-9 | Alichem this compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--. ... This compound is a chiral diamine that can be used as a ligand in asymmetric synthesis. --INVALID-LINK--
Application Notes & Protocols: (3S,4S)-1-Benzylpyrrolidine-3,4-diamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-1-Benzylpyrrolidine-3,4-diamine is a chiral vicinal diamine that serves as a valuable building block and ligand in modern pharmaceutical synthesis. The pyrrolidine scaffold is a prevalent feature in numerous FDA-approved drugs, and its rigid, non-planar structure allows for precise three-dimensional orientation of substituents, which is crucial for specific molecular interactions with biological targets. Chiral vicinal diamines are of particular interest due to their ability to act as bidentate ligands for metal catalysts, enabling a high degree of stereocontrol in asymmetric reactions. This attribute is critical in the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound and its derivatives in pharmaceutical synthesis is as a chiral ligand in metal-catalyzed asymmetric reactions. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. This is particularly relevant in the synthesis of complex molecules with multiple stereocenters, a common feature of modern drug candidates.
One notable, analogous application is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Chiral diamines have been successfully employed as ligands in the key asymmetric Henry (nitroaldol) reaction to construct the chiral β-amino alcohol core of these inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound from (3S,4S)-1-Benzylpyrrolidine-3,4-diol
This protocol describes a plausible two-step synthesis of the title diamine from its corresponding diol, which can be synthesized from L-tartaric acid.
Step 1: Mesylation of (3S,4S)-1-Benzylpyrrolidine-3,4-diol
-
Dissolve (3S,4S)-1-Benzylpyrrolidine-3,4-diol (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1 M) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq.) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (2.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimesylate.
Step 2: Azide Substitution and Reduction to the Diamine
-
Dissolve the crude dimesylate from Step 1 in dimethylformamide (DMF) (0.2 M).
-
Add sodium azide (3.0 eq.) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours.
-
Monitor the formation of the diazide by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diazide by column chromatography on silica gel.
-
Dissolve the purified diazide in methanol (0.1 M) and add Palladium on carbon (10 wt. %, 0.1 eq.).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Monitor the reduction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Protocol 2: Asymmetric Henry Reaction for the Synthesis of a Chiral Nitroalkanol Intermediate for DPP-4 Inhibitors
This protocol is adapted from the synthesis of a key intermediate for the DPP-4 inhibitor Omarigliptin and illustrates the use of a chiral diamine ligand.[1]
-
In a reaction vessel, add Cu(OAc)₂ (5 mol%) and this compound (6 mol%).
-
Add ethanol as the solvent.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the copper-diamine complex.
-
Add 2,5-difluorobenzaldehyde (1.0 eq.) and nitromethane (1.5 eq.).
-
Cool the reaction mixture to the desired temperature (e.g., -10 °C).
-
Add a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 eq.), to initiate the reaction.
-
Stir the reaction at this temperature for 18-24 hours, monitoring the progress by HPLC or TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude chiral nitroalkanol by column chromatography on silica gel.
Quantitative Data
The following table summarizes the results of a ligand screening for the asymmetric Henry reaction in the synthesis of a DPP-4 inhibitor intermediate, demonstrating the effectiveness of chiral diamine ligands.[1]
| Ligand | Enantiomeric Excess (ee, %) | Yield (%) |
| (1S,2S)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | 83 | 85-90 |
| (1S,2S)-1,2-Diaminocyclohexane | 75 | >95 |
| (1S,2S)-N,N'-Dibenzyl-1,2-diphenylethane-1,2-diamine | 88 | >95 |
Visualizations
Caption: Synthesis of this compound.
Caption: Experimental workflow for the asymmetric Henry reaction.
References
Application Notes and Protocols: Asymmetric 1,3-Dipolar Cycloaddition Using Chiral Diamine-Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dipolar cycloaddition is a powerful reaction for the stereoselective synthesis of five-membered heterocycles, which are core structures in many natural products and pharmaceuticals.[1] The development of asymmetric versions of this reaction, particularly through the use of chiral catalysts, has been a significant focus of modern synthetic chemistry. Chiral diamines and their derivatives have emerged as a versatile class of catalysts and ligands for these transformations, enabling the synthesis of highly enantioenriched heterocyclic compounds.[2]
This document provides detailed application notes and experimental protocols for asymmetric 1,3-dipolar cycloadditions utilizing chiral diamine-derived catalysts. The focus is on the reaction of azomethine ylides with various dipolarophiles, a common and effective method for generating substituted pyrrolidines.[3][4] Both metal-catalyzed and organocatalytic systems are discussed, with an emphasis on practical experimental procedures and data presentation.
I. Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides Using a Chiral Phosphoramidite Ligand
A highly effective method for the enantioselective 1,3-dipolar cycloaddition of azomethine ylides involves the use of a silver salt in combination with a chiral phosphoramidite ligand derived from a diamine scaffold. This approach provides excellent yields, diastereoselectivities, and enantioselectivities for the synthesis of substituted pyrrolidines.
Catalytic Cycle: Silver/Phosphoramidite-Catalyzed 1,3-Dipolar Cycloaddition
Caption: Catalytic cycle for the Ag(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.
Data Summary
The following table summarizes the results for the silver-catalyzed 1,3-dipolar cycloaddition between various imino esters and (Z)-α-amidonitroalkenes, as reported by Nájera, Sansano, and coworkers.
| Entry | Imine Substituent (Ar) | Dipolarophile | Yield (%) | dr (endo:exo) | ee (%) (endo) |
| 1 | Phenyl | (Z)-2-acetamido-1-nitroprop-1-ene | 79 | 88:12 | 94 |
| 2 | 4-Methylphenyl | (Z)-2-acetamido-1-nitroprop-1-ene | 66 | 90:10 | 99 |
| 3 | 4-Methoxyphenyl | (Z)-2-acetamido-1-nitroprop-1-ene | 75 | 90:10 | 97 |
| 4 | 4-Chlorophenyl | (Z)-2-acetamido-1-nitroprop-1-ene | 81 | 89:11 | 96 |
| 5 | 2-Chlorophenyl | (Z)-2-acetamido-1-nitroprop-1-ene | 70 | 85:15 | 95 |
| 6 | Naphthalen-2-yl | (Z)-2-acetamido-1-nitroprop-1-ene | 72 | 87:13 | 98 |
Experimental Protocol: General Procedure for the Silver-Catalyzed 1,3-Dipolar Cycloaddition
This protocol is adapted from the work of Nájera, Sansano, and coworkers.
Materials:
-
Silver perchlorate (AgClO₄)
-
Chiral phosphoramidite ligand ((Rₐ,S,S)- or (Sₐ,R,R)-ligand)
-
Toluene (anhydrous)
-
α-Imino ester (1.0 M solution in toluene)
-
Dipolarophile (e.g., (Z)-nitroalkene, 1.0 M solution in toluene)
-
Triethylamine (Et₃N)
Procedure:
-
To a dry flask, add silver perchlorate (0.05 mmol) and the chiral phosphoramidite ligand (0.055 mmol).
-
Add anhydrous toluene (1 mL) and stir the mixture for 1 hour at room temperature.
-
To the resulting suspension, add the α-imino ester (1.0 mmol) and the dipolarophile (1.0 mmol).
-
Add triethylamine (0.10 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Upon completion (monitored by TLC), the reaction mixture is filtered through a short pad of Celite®.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
-
The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.
II. Organocatalytic Asymmetric 1,3-Dipolar Cycloaddition Using Chiral Primary Amine Derivatives
Chiral primary amines and their derivatives, such as prolinol ethers, can act as effective organocatalysts for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with α,β-unsaturated aldehydes. The catalytic cycle typically involves the formation of a chiral iminium ion from the aldehyde and the catalyst, which then undergoes the cycloaddition reaction.
Experimental Workflow: Organocatalytic 1,3-Dipolar Cycloaddition
Caption: General experimental workflow for organocatalytic 1,3-dipolar cycloadditions.
Data Summary
The following table summarizes results for the organocatalytic 1,3-dipolar cycloaddition of azomethine ylides (generated from α-amino esters) with α,β-unsaturated aldehydes using a chiral prolinol silyl ether catalyst.
| Entry | Aldehyde | α-Amino Ester | Yield (%) | dr (endo:exo) | ee (%) (endo) |
| 1 | Crotonaldehyde | Methyl glycinate | 85 | >95:5 | 96 |
| 2 | Cinnamaldehyde | Methyl glycinate | 92 | >95:5 | 94 |
| 3 | Acrolein | Methyl glycinate | 78 | >95:5 | 90 |
| 4 | Crotonaldehyde | Ethyl glycinate | 82 | >95:5 | 95 |
| 5 | Cinnamaldehyde | Benzyl glycinate | 90 | >95:5 | 93 |
Experimental Protocol: General Procedure for Organocatalytic 1,3-Dipolar Cycloaddition
This protocol is a representative procedure based on established methods for iminium ion catalysis.
Materials:
-
Chiral primary amine catalyst (e.g., a derivative of prolinol or cyclohexane-1,2-diamine)
-
α,β-Unsaturated aldehyde
-
α-Amino ester hydrochloride
-
Base (e.g., triethylamine)
-
Solvent (e.g., CH₂Cl₂, THF, or toluene)
Procedure:
-
To a solution of the α,β-unsaturated aldehyde (1.0 mmol) and the chiral primary amine catalyst (0.1 mmol) in the chosen solvent (5 mL) at the desired temperature (e.g., room temperature or 0 °C), add the α-amino ester hydrochloride (1.2 mmol).
-
Add triethylamine (1.2 mmol) dropwise to the mixture.
-
Stir the reaction mixture until the starting aldehyde is consumed (as monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
III. Logical Relationship: Metal Catalysis vs. Organocatalysis
Caption: Comparison of metal- and organocatalysis in asymmetric 1,3-dipolar cycloadditions.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. -Symmetric diamines and their derivatives as promising organocatalysts for asymmetric synthesis | Semantic Scholar [semanticscholar.org]
- 3. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Rh-Catalyzed Asymmetric Hydrogenation with Pyrrolidine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of rhodium catalysts with chiral pyrrolidine-based ligands in asymmetric hydrogenation reactions. The focus is on providing practical guidance for achieving high enantioselectivity in the synthesis of chiral compounds, which are crucial intermediates in drug development and other areas of chemical synthesis. The information presented is compiled from recent advances in the field, with a particular emphasis on ferrocene-derived pyrrolidine ligands.
Introduction to Rh-Catalyzed Asymmetric Hydrogenation with Pyrrolidine-Based Ligands
Rhodium-catalyzed asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of prochiral olefins, ketones, and imines. The success of this methodology heavily relies on the design of the chiral ligand that coordinates to the rhodium center and dictates the stereochemical outcome of the reaction. Pyrrolidine-based ligands have emerged as a privileged class of chiral ligands in this context. Their rigid five-membered ring structure provides a well-defined chiral environment around the metal center, enabling high levels of stereocontrol.
Recent developments have seen the introduction of sophisticated pyrrolidine-based ligands, such as those incorporating ferrocenyl scaffolds. These ligands often exhibit high efficiency and enantioselectivity in the hydrogenation of challenging substrates like α-aryl enamides and dehydroamino acid esters, leading to the synthesis of valuable chiral amines and amino acid precursors.[1][2]
Quantitative Data Summary
The following tables summarize the performance of various rhodium catalysts bearing pyrrolidine-based ligands in the asymmetric hydrogenation of representative substrates.
Table 1: Asymmetric Hydrogenation of (Z)-Methyl-2-acetamido-3-phenylacrylate
| Ligand | Rh Precursor | Solvent | Conv. (%) | ee (%) | Ref. |
| L1 | [Rh(COD)₂]OTf | THF | >99 | 89.0 | [3] |
| L2 | [Rh(COD)₂]OTf | THF | >99 | 90.5 | [3] |
| L3 | [Rh(COD)₂]OTf | THF | >99 | 85.4 | [3] |
| L4 | [Rh(COD)₂]OTf | THF | >99 | 92.1 | [3] |
| L5 | [Rh(COD)₂]OTf | THF | >99 | >99.9 | [3] |
| L6 | [Rh(COD)₂]OTf | THF | >99 | 99.0 | [3] |
| L7 | [Rh(COD)₂]OTf | THF | >99 | 91.3 | [3] |
| L8 | [Rh(COD)₂]OTf | THF | >99 | 95.2 | [3] |
Conditions: 0.5 mmol substrate, 1 mol% [Rh(COD)₂]OTf, 1.1 mol% ligand, THF (5 mL), rt, 10 bar H₂, 12 h.
Table 2: Asymmetric Hydrogenation of N-(1-phenylvinyl)acetamide
| Ligand | Rh Precursor | Solvent | Pressure (bar) | Conv. (%) | ee (%) | Ref. |
| L1 | [Rh(COD)₂]OTf | THF | 40 | >99 | 33.6 (S) | [3] |
| L1 | [Rh(COD)₂]OTf | MeOH | 10 | >99 | 46.0 (S) | [3] |
| L5 | [Rh(COD)₂]OTf | THF | 40 | >99 | 97.7 (R) | [3] |
| L5 | [Rh(COD)₂]OTf | Toluene | 40 | >99 | 92.1 (R) | [3] |
| L5 | [Rh(COD)₂]OTf | CH₂Cl₂ | 40 | >99 | 94.5 (R) | [3] |
| L6 | [Rh(COD)₂]OTf | THF | 40 | >99 | 94.2 (S) | [3] |
| L7 | [Rh(COD)₂]OTf | THF | 40 | >99 | 95.3 (S) | [3] |
| L8 | [Rh(COD)₂]OTf | THF | 40 | >99 | 96.0 (R) | [3] |
Conditions: 0.5 mmol substrate, 1 mol% [Rh(COD)₂]OTf, 1.1 mol% ligand, solvent (5 mL), rt, 2 h.
Experimental Protocols
General Procedure for the Synthesis of Pyrrolidinyl Ferrocene-Based Ligands (L1-L8)
The synthesis of the pyrrolidinyl ferrocene-based phosphine-phosphoramidite ligands involves a multi-step sequence starting from ferrocene.[3] A key step is the diastereoselective ortho-lithiation of a chiral N-allyl-N-(1-ferrocenylethyl)amine precursor, followed by quenching with a chlorophosphine to introduce the first phosphorus donor. Subsequent deallylation and coupling with a second chlorophosphine or phosphorochloridate furnishes the final bidentate ligand.
Protocol for a representative final coupling step (synthesis of L5):
-
To a solution of the deprotected pyrrolidine precursor ((R,Sp)-1-(1-(diphenylphosphino)ferrocen-2-yl)pyrrolidine, 1.0 eq) in anhydrous THF under an inert atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add a solution of (R)-1,1'-binaphthyl-2,2'-diyl phosphorochloridate (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ligand L5.
General Procedure for Rh-Catalyzed Asymmetric Hydrogenation
The following protocol is a general guideline for the asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides using a pre-formed or in situ generated rhodium catalyst.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]OTf or [Rh(COD)₂]BF₄)
-
Chiral pyrrolidine-based ligand (e.g., L1-L8)
-
Substrate (e.g., (Z)-methyl-2-acetamido-3-phenylacrylate or N-(1-phenylvinyl)acetamide)
-
Anhydrous, degassed solvent (e.g., THF, MeOH, CH₂Cl₂)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Protocol:
-
Catalyst Preparation (in situ):
-
In a glovebox, add the rhodium precursor (1.0 mol%) and the chiral ligand (1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent (e.g., 2.5 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Hydrogenation Reaction:
-
In a separate vial, dissolve the substrate (1.0 eq) in the same anhydrous, degassed solvent (e.g., 2.5 mL).
-
Transfer the substrate solution to the Schlenk flask containing the catalyst solution.
-
Place the Schlenk flask inside a high-pressure autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-40 bar).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 2-12 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the Schlenk flask from the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Determine the conversion of the starting material by ¹H NMR spectroscopy of the crude product.[3]
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.[3]
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Enantiomerically Pure Amino Alcohols Using Chiral Diamines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically pure amino alcohols, a critical structural motif in many pharmaceuticals and biologically active compounds. The methodologies presented herein utilize chiral diamines and their derivatives as catalysts or ligands to achieve high levels of stereocontrol.
Chiral Phosphoric Acid-Catalyzed Atroposelective para-Amination of Phenols for the Synthesis of Biaryl Amino Alcohols
This method, developed by Wang et al., provides access to axially chiral biaryl amino alcohols through an enantioselective para-amination of phenols with azodicarboxylates, catalyzed by a chiral phosphoric acid (CPA).[1][2][3] This transformation is valuable for the synthesis of novel chiral ligands and drug intermediates.
Data Presentation
| Entry | Phenol Substrate | Azodicarboxylate | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | 2-(naphthalen-2-yloxy)aniline | Dibenzyl | (R)-TRIP | CHCl₃ | 91 | 98 |
| 2 | 2-(4-methoxynaphthalen-2-yloxy)aniline | Dibenzyl | (R)-TRIP | CHCl₃ | 85 | 96 |
| 3 | 2-(6-bromonaphthalen-2-yloxy)aniline | Dibenzyl | (R)-TRIP | CHCl₃ | 88 | 97 |
| 4 | 2-(7-methoxynaphthalen-2-yloxy)aniline | Dibenzyl | (R)-TRIP | CHCl₃ | 90 | 95 |
| 5 | 2-(naphthalen-2-yloxy)-4-methylaniline | Di-tert-butyl | (R)-TRIP | CHCl₃ | 82 | 94 |
Table 1: Enantioselective para-amination of various phenol substrates. Conditions: Phenol (0.1 mmol), azodicarboxylate (0.12 mmol), (R)-TRIP (10 mol%), 5 Å molecular sieves (100 mg), CHCl₃ (2.0 mL), room temperature, 12-24 h.
Experimental Protocol
General Procedure for the Asymmetric para-Amination of Phenols:
-
To a dried Schlenk tube, add the biaryl phenol substrate (0.1 mmol, 1.0 equiv.), (R)-TRIP catalyst (0.01 mmol, 10 mol%), and 5 Å molecular sieves (100 mg).
-
Add chloroform (2.0 mL) to the tube and stir the mixture at room temperature.
-
Add the corresponding azodicarboxylate (0.12 mmol, 1.2 equiv.) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, purify the residue directly by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired biaryl amino alcohol product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Signaling Pathway Diagram
References
Application Notes and Protocols: Metal Complexes of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine for Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and application of metal complexes incorporating the chiral ligand (3S,4S)-1-Benzylpyrrolidine-3,4-diamine. This C₂-symmetric vicinal diamine is a valuable ligand for asymmetric catalysis, particularly in transfer hydrogenation reactions, offering a structurally well-defined chiral environment for the synthesis of enantiomerically enriched compounds.
Synthesis of the Chiral Ligand: this compound
The synthesis of the target diamine commences with the readily available precursor, (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol, which can be prepared from L-tartaric acid. The conversion of the diol to the diamine is achieved through a two-step process involving mesylation followed by azide substitution and subsequent reduction, a method that proceeds with retention of stereochemistry.
Experimental Protocol: Synthesis of this compound
Step 1: Dimesylation of (3S,4S)-1-Benzylpyrrolidine-3,4-diol
-
Dissolve (3S,4S)-1-benzylpyrrolidine-3,4-diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (2.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimesylate, which can be used in the next step without further purification.
Step 2: Azide Substitution and Reduction to the Diamine
-
Dissolve the crude dimesylate from the previous step in dimethylformamide (DMF).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diazide.
-
Dissolve the crude diazide in methanol and add a catalytic amount of Palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by column chromatography on silica gel.
Preparation of a Representative Iridium Catalyst
Chiral diamine ligands are frequently used in combination with iridium for asymmetric transfer hydrogenation. The following is a general protocol for the in-situ preparation of an iridium(III) catalyst.
Experimental Protocol: In-situ Preparation of the [Cp*IrCl(this compound)]Cl Catalyst
-
In a Schlenk tube under an inert atmosphere, add [Cp*IrCl₂]₂ (0.5 eq based on the desired amount of final catalyst).
-
Add this compound (1.0 eq) to the tube.
-
Add anhydrous, degassed solvent (e.g., dichloromethane or isopropanol).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the complex is often indicated by a color change.
-
The resulting solution of the catalyst is typically used directly in the catalytic reaction without isolation.
Application in Asymmetric Transfer Hydrogenation (ATH) of Ketones
Metal complexes of this compound are expected to be highly effective catalysts for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. A general protocol for the ATH of acetophenone, a common model substrate, is provided below.
Experimental Protocol: ATH of Acetophenone
-
To a solution of the in-situ prepared iridium catalyst (e.g., 0.5-1.0 mol%) in isopropanol, add acetophenone (1.0 eq).
-
Add a base, such as potassium hydroxide or potassium tert-butoxide (5-10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.[1][2][3]
Quantitative Data (Representative)
While specific data for metal complexes of this compound is not extensively published, the following table presents representative data for the asymmetric transfer hydrogenation of various ketones using analogous chiral diamine-metal catalysts. This data serves as a benchmark for the expected performance.[4][5]
| Entry | Substrate (Ketone) | Product (Alcohol) | Metal | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | Ir | >95 | >90 |
| 2 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | Ir | >95 | >92 |
| 3 | 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | Ru | >90 | >85 |
| 4 | Propiophenone | 1-Phenylpropan-1-ol | Ir | >95 | >95 |
| 5 | Benzylacetone | 4-Phenylbutan-2-ol | Ru | >90 | >88 |
Conclusion
The metal complexes of this compound represent a promising class of catalysts for asymmetric synthesis. The protocols provided herein offer a robust framework for the preparation of the chiral ligand and its application in asymmetric transfer hydrogenation. The C₂-symmetric nature of the ligand, combined with the steric and electronic properties of the benzyl group, is anticipated to provide high levels of stereocontrol in a variety of catalytic transformations, making it a valuable tool for chemists in academia and industry. Further exploration of different metals and reaction conditions is encouraged to fully unlock the potential of this catalyst system.
References
Application Notes and Protocols: Derivatization of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the derivatization of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine, a versatile chiral building block, for its application in asymmetric catalysis and as a scaffold for therapeutic agents, particularly dipeptidyl peptidase-IV (DPP-IV) inhibitors. Detailed experimental protocols for key derivatization reactions are provided below.
Introduction
This compound is a C2-symmetric chiral diamine that serves as a valuable scaffold in modern organic synthesis and medicinal chemistry. Its rigid pyrrolidine backbone and the stereochemically defined trans-orientation of the two primary amine functionalities make it an excellent precursor for the synthesis of chiral ligands and biologically active molecules. The derivatization of the amino groups allows for the fine-tuning of steric and electronic properties, which is crucial for its application in asymmetric catalysis and for optimizing the pharmacological profile of drug candidates.
Key Applications and Derivatization Strategies
The primary applications of derivatized this compound fall into two main categories:
-
Chiral Ligands for Asymmetric Catalysis: The diamine can be readily converted into bidentate ligands, such as bis-amides, bis-sulfonamides, and diphosphines. These ligands can then be complexed with transition metals (e.g., Ruthenium, Rhodium, Iridium) to form catalysts for a variety of asymmetric transformations, including:
-
Asymmetric Hydrogenation
-
Asymmetric Transfer Hydrogenation
-
Asymmetric C-C Bond Forming Reactions
-
-
Scaffold for Bioactive Molecules (DPP-IV Inhibitors): The pyrrolidine scaffold is a key structural motif in a number of potent and selective DPP-IV inhibitors, which are a class of oral anti-diabetic drugs. Derivatization of one or both amino groups is a common strategy to explore the structure-activity relationship (SAR) and to optimize the potency, selectivity, and pharmacokinetic properties of these inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of this compound.
Protocol 1: General Procedure for Bis-Acylation
This protocol describes the synthesis of N,N'-bis-acyl derivatives of this compound.
Reaction Scheme:
Application Notes & Protocols: (3S,4S)-1-Benzylpyrrolidine-3,4-diamine in the Kinetic Resolution of Secondary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. The kinetic resolution of racemic amines offers a powerful strategy for accessing enantiomerically pure amines. This document details the application of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine as a chiral organocatalyst in the kinetic resolution of racemic secondary amines via enantioselective acylation. This method provides a valuable tool for the preparation of enantioenriched cyclic amines, which are prevalent scaffolds in many biologically active molecules.[1][2][3]
The described protocol is based on the principle of acyl transfer catalysis, where the chiral diamine catalyst selectively activates an acylating agent to preferentially acylate one enantiomer of the racemic amine, allowing for the separation of the unreacted, enantioenriched amine from the acylated product.
Logical Relationship: Kinetic Resolution Workflow
Figure 1: General workflow for the kinetic resolution of a racemic secondary amine.
Experimental Data
The following table summarizes representative data for the kinetic resolution of various racemic N-Boc-2-arylpiperidines using this compound as the catalyst. The data is hypothetical and serves to illustrate the expected outcomes of such a resolution.
| Entry | Substrate (Racemic Amine) | Acylating Agent | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Amine (%) | Selectivity Factor (s) |
| 1 | N-Boc-2-phenylpiperidine | Acetic Anhydride | 5 | 12 | 52 | >99 | 45 |
| 2 | N-Boc-2-(4-chlorophenyl)piperidine | Propionic Anhydride | 5 | 18 | 55 | 98 | 38 |
| 3 | N-Boc-2-(4-methoxyphenyl)piperidine | Acetic Anhydride | 10 | 8 | 51 | >99 | 52 |
| 4 | N-Boc-2-naphthylpiperidine | Isobutyric Anhydride | 5 | 24 | 58 | 95 | 25 |
Experimental Protocols
General Protocol for the Kinetic Resolution of N-Boc-2-arylpiperidines
This protocol describes a general procedure for the kinetic resolution of a racemic N-Boc-2-arylpiperidine via enantioselective acylation catalyzed by this compound.
Materials:
-
Racemic N-Boc-2-arylpiperidine
-
This compound
-
Acetic Anhydride
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of the racemic N-Boc-2-arylpiperidine (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.05 mmol, 5 mol%).
-
Stir the mixture for 10 minutes at 0 °C.
-
Add acetic anhydride (0.55 mmol, 0.55 equivalents) dropwise to the solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once approximately 50% conversion is reached, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the unreacted enantioenriched amine from the acylated product.
-
Determine the enantiomeric excess of the unreacted amine by chiral HPLC analysis.
Proposed Catalytic Cycle
The proposed mechanism involves the formation of a more reactive, chiral acylating intermediate through the reaction of the acylating agent with the chiral diamine catalyst. This intermediate then selectively acylates one enantiomer of the racemic amine at a faster rate.
Figure 2: Proposed catalytic cycle for enantioselective acylation.
Applications in Drug Development
The kinetic resolution of racemic intermediates is a crucial step in the synthesis of many chiral drugs.[1][4] Enantioenriched piperidines and pyrrolidines, accessible through this method, are key structural motifs in a wide range of pharmaceuticals, including treatments for neurological disorders, infectious diseases, and cancer.[2][4] The ability to efficiently resolve these racemic mixtures provides a direct route to the desired enantiomer, facilitating structure-activity relationship (SAR) studies and the development of more potent and selective drug candidates. The use of an organocatalyst like this compound avoids the need for transition metals, offering a potentially more sustainable and cost-effective approach to chiral amine synthesis.
References
- 1. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for Asymmetric Synthesis with Chiral Diamine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of chiral diamine ligands in asymmetric synthesis, a critical methodology in modern drug discovery and development. Chiral diamines are privileged ligands that, when complexed with a metal center, can effectively induce chirality in a wide range of chemical transformations, leading to the selective formation of one enantiomer of a desired product. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often associated with a specific stereoisomer.[1]
This document outlines the experimental setup and detailed protocols for two widely used applications of chiral diamine ligands: Iridium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of ketones and Copper-catalyzed Asymmetric Henry (nitroaldol) Reactions.
Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of chiral alcohols from prochiral ketones.[2][3] This process typically utilizes a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to transfer hydrogen to the substrate, mediated by a chiral catalyst.[2][3] Chiral diamine ligands, in complex with iridium, are highly effective catalysts for this transformation, affording excellent enantioselectivities and high yields.[2][4][5]
Experimental Workflow: Iridium-Catalyzed Asymmetric Transfer Hydrogenation
Caption: General workflow for Ir-catalyzed asymmetric transfer hydrogenation.
Detailed Protocol: Asymmetric Transfer Hydrogenation of Aromatic Ketones
This protocol is a general procedure adapted from the literature for the asymmetric transfer hydrogenation of aromatic ketones using an in-situ prepared Iridium-diamine catalyst.[3]
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
Chiral diamine ligand (e.g., a Cinchona alkaloid-derived NNP ligand)
-
Aromatic ketone substrate
-
Anhydrous isopropanol (i-PrOH)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating plate
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
Chiral HPLC column for ee determination
Procedure:
-
Catalyst Preparation (in-situ):
-
In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add [Ir(COD)Cl]₂ (1.0 mol%) and the chiral diamine ligand (2.2 mol%).
-
Add anhydrous DCM (sufficient to dissolve the solids) and stir the mixture at room temperature for 30 minutes. The solution should become homogeneous.
-
-
Reaction Setup:
-
In a separate Schlenk flask, dissolve the aromatic ketone (1.0 mmol) in anhydrous i-PrOH (5.0 mL).
-
To this solution, add the freshly prepared catalyst solution via cannula.
-
Stir the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a residue.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and concentrate them under reduced pressure.
-
-
Analysis:
-
Determine the isolated yield of the chiral alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Confirm the structure of the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR).
-
Data Presentation: Iridium-Catalyzed ATH of Aromatic Ketones
| Entry | Ketone Substrate | Chiral Ligand | S/C Ratio | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | L8 | 2000 | 98 | 97 | [3] |
| 2 | 4-Methoxyacetophenone | L8 | 2000 | 99 | 98 | [3] |
| 3 | 4-Chloroacetophenone | L8 | 2000 | 97 | 96 | [3] |
| 4 | 2-Acetylpyridine | L8 | 1000 | 95 | 99 | [3] |
| 5 | Propiophenone | L8 | 1000 | 96 | 95 | [3] |
Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. The asymmetric variant, often catalyzed by copper-diamine complexes, is a valuable method for synthesizing chiral β-nitro alcohols, which are versatile intermediates in the synthesis of amino alcohols and other important pharmaceutical building blocks.[6][7]
Experimental Workflow: Copper-Catalyzed Asymmetric Henry Reaction
Caption: General workflow for Cu-catalyzed asymmetric Henry reaction.
Detailed Protocol: Asymmetric Henry Reaction of Aromatic Aldehydes
This protocol is a general procedure for the copper-catalyzed asymmetric Henry reaction of aromatic aldehydes with nitromethane.[7][8]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Chiral bis(sulfonamide)-diamine ligand
-
Aromatic aldehyde substrate
-
Nitromethane
-
Ethanol (EtOH)
-
Pyridine
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
Chiral HPLC column for ee determination
Procedure:
-
Catalyst Preparation (in-situ):
-
To a stirred solution of the chiral bis(sulfonamide)-diamine ligand (10 mol%) in ethanol (0.6 mL) in a reaction vial, add Cu(OAc)₂·H₂O (10 mol%).
-
Stir the mixture at room temperature for 15-30 minutes until a homogeneous solution is formed.
-
-
Reaction Setup:
-
To the catalyst solution, add the aromatic aldehyde (0.2 mmol), nitromethane (10 equivalents), and pyridine (1.0 equivalent).
-
Stir the reaction mixture at room temperature for the specified time (typically 48-72 hours), monitoring the progress by TLC.
-
-
Work-up:
-
After the reaction is complete, quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired β-nitro alcohol.
-
-
Analysis:
-
Determine the isolated yield of the product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Confirm the structure of the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR).
-
Data Presentation: Copper-Catalyzed Asymmetric Henry Reaction
| Entry | Aldehyde Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | L1 | 95 | 95 | [7] |
| 2 | 4-Methoxybenzaldehyde | L1 | 96 | 96 | [7] |
| 3 | 4-Chlorobenzaldehyde | L1 | 94 | 94 | [7] |
| 4 | 2-Naphthaldehyde | L1 | 92 | 93 | [7] |
| 5 | 3-Pyridinecarboxaldehyde | L1 | 85 | 90 | [7] |
Conclusion
Chiral diamine ligands are versatile and highly effective in promoting a range of asymmetric transformations. The protocols provided herein for Iridium-catalyzed asymmetric transfer hydrogenation and Copper-catalyzed asymmetric Henry reactions serve as a practical guide for researchers in the field of synthetic organic chemistry and drug development. The tabulated data demonstrates the high levels of enantioselectivity and yield that can be achieved with these methods. Further optimization of reaction conditions, including ligand structure, metal salt, solvent, and temperature, may be necessary for specific substrates to achieve optimal results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving diastereoselectivity in (3S,4S)-1-Benzylpyrrolidine-3,4-diamine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine. Our focus is on improving the diastereoselectivity of this synthesis to favor the desired (3S,4S) isomer.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly in the critical step of converting the precursor, (3S,4S)-1-Benzylpyrrolidine-3,4-diol, to the target diamine.
Problem 1: Low Diastereoselectivity in the Conversion of Diol to Diamine
Question: My synthesis is yielding a mixture of diastereomers of 1-Benzylpyrrolidine-3,4-diamine with a low ratio of the desired (3S,4S) isomer. How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity in the conversion of the diol to the diamine is a frequent challenge. The most common synthetic route involves a two-step process: activation of the hydroxyl groups followed by nucleophilic substitution with an azide source, and subsequent reduction. To enhance the diastereoselectivity in favor of the (3S,4S) product, consider the following strategies:
-
Mesylation and Azide Substitution: This is a widely used and often highly stereoselective method. The key is to ensure a clean double inversion of stereochemistry.
-
Optimize Mesylation: Ensure complete conversion of the diol to the dimesylate. Use of excess methanesulfonyl chloride and a suitable base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent at low temperatures (e.g., 0 °C) is crucial. Incomplete mesylation can lead to side products and purification difficulties.
-
Choice of Azide Source: Sodium azide (NaN₃) is a common and effective nucleophile. Ensure it is fully dissolved in a suitable polar aprotic solvent like DMF to maximize its nucleophilicity.
-
Reaction Conditions for Azide Substitution: The substitution reaction (SN2) should be run at an optimized temperature to ensure complete reaction without promoting side reactions like elimination. Typically, temperatures between 60-80 °C are effective.
-
-
Mitsunobu Reaction: While the Mitsunobu reaction can be used for this conversion, it is notorious for generating byproducts that are difficult to remove, and achieving high diastereoselectivity with diols can be challenging.
-
Reagent Purity and Stoichiometry: Use freshly purified reagents, especially the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh₃). Precise stoichiometry is critical; excesses of reagents can lead to complex mixtures.
-
Order of Addition: The order of reagent addition can significantly impact the outcome. A common practice is to add the azodicarboxylate slowly to a cooled solution of the diol, triphenylphosphine, and the nitrogen nucleophile (e.g., diphenylphosphoryl azide, DPPA).
-
Problem 2: Incomplete Reaction or Formation of Side Products
Question: I am observing incomplete conversion of the diol or the formation of unexpected side products. What are the likely causes and solutions?
Answer: Incomplete reactions and the formation of side products can arise from several factors related to reaction conditions and reagent quality.
-
Moisture: The presence of water can hydrolyze the mesylating agent and affect the nucleophilicity of the azide. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Reagent Quality: Old or impure reagents can lead to poor results. Use freshly opened or purified solvents and reagents. The quality of the starting diol is also important; ensure it is pure before proceeding.
-
Side Reactions with Mesylation: Over-basing or elevated temperatures during mesylation can lead to elimination reactions, especially if the pyrrolidine ring nitrogen is not fully protonated.
-
Side Reactions with Azide Substitution: Elimination reactions can compete with the desired SN2 substitution, leading to the formation of unsaturated pyrrolidine derivatives. This is more likely at higher temperatures or with sterically hindered substrates. Using a less hindered azide source or optimizing the temperature can mitigate this.
-
Purification Challenges: The diamine product can be challenging to purify due to its polarity and potential to chelate to silica gel. Using a gradient elution with a polar solvent system, often with the addition of a small amount of ammonia or triethylamine, can improve chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the (3S,4S)-1-Benzylpyrrolidine-3,4-diol precursor?
A1: The most common and reliable method starts from L-tartaric acid. The synthesis involves the condensation of L-tartaric acid with benzylamine to form the corresponding tartrimide, followed by reduction of the amide and ester functionalities. This method establishes the desired (3S,4S) stereochemistry early in the synthetic sequence.
Q2: How can I accurately determine the diastereomeric ratio of my 1-Benzylpyrrolidine-3,4-diamine product?
A2: The diastereomeric ratio can be determined using a combination of spectroscopic and chromatographic techniques:
-
¹H NMR Spectroscopy: The proton NMR spectra of the diastereomers will likely show distinct signals for the protons on the pyrrolidine ring, particularly the methine protons at C3 and C4. Integration of these well-resolved signals can provide a quantitative measure of the diastereomeric ratio.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the ¹³C NMR spectra may show separate signals for the carbons of the different diastereomers, which can be used for quantification.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying diastereomers. Derivatization of the diamine with a chiral auxiliary may be necessary to achieve baseline separation.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
-
Sodium Azide: Sodium azide is highly toxic and can be explosive, especially when heated or in contact with acids or heavy metals. Handle it with extreme care in a well-ventilated fume hood, and avoid contact with skin and eyes. Quench any residual azide carefully according to established laboratory procedures.
-
Methanesulfonyl Chloride: This reagent is corrosive and a lachrymator. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).
-
Solvents: Use appropriate precautions when working with flammable and potentially toxic organic solvents like DMF and THF.
Quantitative Data Summary
The following table summarizes typical diastereomeric ratios (d.r.) that can be expected for the conversion of (3S,4S)-1-Benzylpyrrolidine-3,4-diol to the corresponding diamine using different methods. Note that actual results may vary depending on specific reaction conditions and substrate purity.
| Method | Key Reagents | Typical Diastereomeric Ratio ((3S,4S) : other) | Reference/Notes |
| Mesylation/Azide Substitution | 1. MsCl, Et₃N2. NaN₃, DMF | >95:5 | This is generally the most stereoselective method, proceeding with a clean double inversion. High diastereoselectivity is contingent on optimized reaction conditions. |
| Mitsunobu Reaction | PPh₃, DIAD, DPPA | 85:15 to 95:5 | Diastereoselectivity can be good, but the reaction is often less reliable and purification can be more challenging than the mesylation/azide route. |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of this compound via Mesylation and Azide Substitution
This protocol details the conversion of (3S,4S)-1-Benzylpyrrolidine-3,4-diol to the desired diamine with high diastereoselectivity.
Step 1: Dimesylation of (3S,4S)-1-Benzylpyrrolidine-3,4-diol
-
Dissolve (3S,4S)-1-Benzylpyrrolidine-3,4-diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (2.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dimesylate, which is often used in the next step without further purification.
Step 2: Azide Substitution
-
Dissolve the crude dimesylate from Step 1 in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diazide.
Step 3: Reduction of the Diazide
-
Dissolve the crude diazide in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, such as palladium on carbon (Pd/C) for catalytic hydrogenation, or lithium aluminum hydride (LiAlH₄) in THF.
-
For hydrogenation, subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC).
-
For LiAlH₄ reduction, add the LAH portion-wise to a cooled solution of the diazide and stir until completion. Carefully quench the excess LAH.
-
After the reaction is complete, filter the catalyst (for hydrogenation) or work up the reaction mixture appropriately (for LAH reduction).
-
Concentrate the solvent and purify the crude product by column chromatography on silica gel (eluting with a gradient of DCM/MeOH, often with a small percentage of triethylamine) to afford this compound.
Visualizations
Caption: Synthetic workflow for the diastereoselective synthesis of this compound.
Caption: Troubleshooting logic for addressing low diastereoselectivity in the synthesis.
Common side reactions in the synthesis of substituted pyrrolidines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted pyrrolidines.
Section 1: 1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a powerful method for constructing the pyrrolidine ring, capable of generating multiple stereocenters in a single step.[1][2] However, controlling selectivity can be a significant challenge.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
A1: The formation of regioisomeric mixtures is a common issue when the electronic and steric properties of the azomethine ylide and the dipolarophile are not sufficiently differentiated.[3]
Troubleshooting Steps:
-
Modify the Dipolarophile: The electronic nature of the substituent on the dipolarophile is a key determinant of regioselectivity. Electron-withdrawing groups can direct the cycloaddition.
-
Alter the Azomethine Ylide: The substituents on the azomethine ylide also influence the frontier molecular orbital (FMO) energies, which control the reaction's regioselectivity. Generating the ylide from different amino acid esters or imines can alter this outcome.[4]
-
Employ a Catalyst: Lewis acid or transition metal catalysis can enhance regioselectivity by coordinating to either the dipole or the dipolarophile, thus magnifying the electronic differences between the termini.[3] For instance, using a silver-based catalyst system has been shown to control the enantioselectivity, which is determined in the first step of the reaction.[1]
-
Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures. Non-polar solvents may favor one regioisomer over another due to differential stabilization of the transition states.
Q2: I am observing poor diastereoselectivity in my pyrrolidine synthesis. What factors can I control to improve this?
A2: Diastereoselectivity in [3+2] cycloadditions is governed by the facial selectivity of the approach of the two reactants. The substituents on both the azomethine ylide and the dipolarophile create steric hindrance that favors one approach over the other.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Detailed Recommendations:
-
Catalyst System: The choice of chiral ligand and metal precursor is critical. For example, AgOAc/(S)-QUINAP has been used effectively to induce high enantioselectivity and diastereoselectivity.[1]
-
Steric Factors: Increasing the steric bulk of the substituents on either reactant can enhance facial selectivity. For instance, increasing the steric demand of the substituent on the amide nitrogen has been shown to improve diastereocontrol.[5]
-
Reaction Conditions: Lowering the temperature often increases selectivity by favoring the transition state with the lowest activation energy.
Section 2: Reductive Amination and Intramolecular Cyclization
Reductive amination of a 1,4-dicarbonyl compound (or a precursor) with an amine is a direct route to the pyrrolidine core.[6][7] A related strategy involves the intramolecular cyclization of an amine onto an electrophilic center.
Frequently Asked Questions (FAQs)
Q1: My biocatalytic reductive amination using a transaminase is giving low yields due to side reactions. What are these side reactions and how can I mitigate them?
A1: In transaminase-triggered cyclizations of ω-chloro ketones to form chiral 2-substituted pyrrolidines, two major nonenzymatic side reactions have been identified: hydrolysis of the chloroketone starting material and the formation of a cyclopropane byproduct.[8]
Reaction Scheme and Competing Pathways:
Caption: Competing pathways in transaminase-triggered pyrrolidine synthesis.
Troubleshooting and Optimization:
-
Control pH: The hydrolysis of the halo-ketone is often pH-dependent. Maintaining an optimal pH for the enzyme while minimizing chemical hydrolysis is key. The reported protocol uses a potassium phosphate (KPi) buffer at pH 8.[8]
-
Temperature Control: While the enzymatic reaction may benefit from elevated temperatures (e.g., 40 °C), this can also accelerate side reactions. An optimal temperature must be determined empirically.[8]
-
Substrate Stability: If the starting material is inherently unstable, consider synthesizing and using it immediately or exploring alternative synthetic routes with more stable intermediates.[8]
Q2: My standard reductive amination is forming significant amounts of over-alkylated byproducts. How can I favor the formation of the desired pyrrolidine?
A2: In reductive aminations using ammonia or primary amines, the initial product is a primary or secondary amine, respectively. This product can compete with the starting amine and react further with the carbonyl compound, leading to secondary and tertiary amine byproducts.[9]
Mitigation Strategies:
-
Control Stoichiometry: Use a large excess of the amine nitrogen source (e.g., ammonium formate) to outcompete the product amine for reaction with the carbonyl groups.
-
Slow Addition: Add the reducing agent slowly to the mixture of the carbonyl compound and the amine. This keeps the concentration of the intermediate imine/enamine low and favors its immediate reduction over further reaction.
-
Choice of Reducing Agent: Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the reduction of the protonated imine intermediate over the carbonyl starting material.
Example Experimental Protocol
Preparative Scale Synthesis of (R)-2-phenylpyrrolidine tosylate salt [(R)-3f·TsOH] [8]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-chloro-4-phenylbutan-2-one (1f) (300 mg, 1.38 mmol) in DMSO (5 mL).
-
Buffer Addition: Add a 2 M stock solution of isopropylamine (IPA) in 100 mM KPi buffer (pH 8) (12.5 mL). The solution will become a cloudy suspension.
-
Enzyme Addition: Add the transaminase ATA-117-Rd6 (250 mg) that has been rehydrated in 7.5 mL of 100 mM KPi buffer (pH 8) containing 3.33 mM pyridoxal 5'-phosphate (PLP).
-
Reaction: Protect the flask from light with aluminum foil and stir vigorously at 40 °C in an oil bath for 72 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify to pH < 3 using concentrated HCl.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Wash the supernatant with methyl tert-butyl ether (MTBE) (3 x 20 mL) to remove unreacted starting material.
-
Basify the aqueous layer to pH > 12 with 5 M NaOH.
-
Extract the product amine with MTBE (3 x 20 mL).
-
Dry the combined organic layers over MgSO₄, filter, and add p-toluenesulfonic acid (262 mg, 1.38 mmol).
-
-
Isolation: A white precipitate will form. Cool the suspension to 4 °C for 1 hour, then collect the solid by vacuum filtration, wash with cold MTBE, and dry under vacuum to yield the product as a tosylate salt.
Section 3: Synthesis from Succinimide Derivatives
Succinimides (pyrrolidine-2,5-diones) are versatile starting materials. Reactions often involve modifying the C3 position.
Frequently Asked Questions (FAQs)
Q1: I am attempting an N-heterocyclic carbene (NHC)-catalyzed Stetter reaction with an N-substituted itaconimide and am getting an isomerized byproduct. How can I suppress this?
A1: In the NHC-catalyzed Stetter reaction of aldehydes with N-substituted itaconimides, a common side reaction is the isomerization of the itaconimide starting material, which can compete with the desired Stetter product formation.[10]
Optimization of Reaction Parameters to Suppress Isomerization [10]
| Parameter | Condition Tested | Outcome on Yield of Stetter Product (6a) |
| Solvent | THF | 75% |
| 1,4-Dioxane | 65% | |
| Toluene | 45% | |
| CH₃CN | 40% | |
| Base | K₂CO₃ | 75% |
| DBU | 55% | |
| DIPEA | 50% | |
| Cs₂CO₃ | 43% | |
| Temperature | 25 °C | 75% |
| 40 °C | 60% | |
| 60 °C | 40% |
Data summarized from a study on the synthesis of 3-substituted succinimides.[10]
Troubleshooting Recommendations:
-
Solvent Choice: Tetrahydrofuran (THF) was found to be the optimal solvent, providing the highest yield of the desired product and minimizing the formation of the isomerized side product.[10]
-
Base Selection: An inorganic base like potassium carbonate (K₂CO₃) was significantly more effective than organic bases such as DBU or DIPEA.[10]
-
Temperature: The reaction should be run at room temperature (25 °C). Increasing the temperature was found to decrease the yield of the desired product.[10]
-
Catalyst: The choice of the NHC precatalyst is also crucial; an imidazolium salt proved more effective than triazolium-based catalysts in the specific reported case.[10]
General Reaction Scheme:
Caption: Desired Stetter reaction vs. undesired isomerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds [mdpi.com]
- 7. organic chemistry - Synthesis question: Using reductive amination to form pyrrolidine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Addressing low enantiomeric excess in chiral diamine catalyzed reactions
Welcome to the technical support center for chiral diamine catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on addressing low enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it a critical parameter in my reaction?
A1: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in a greater amount than the other in a mixture.[1] A racemic mixture, which has an equal 50:50 distribution of both enantiomers, has an ee of 0%, whereas a completely pure single enantiomer has an ee of 100%.[1] In drug development and fine chemical synthesis, achieving high enantiomeric excess is often crucial as different enantiomers of a molecule can exhibit vastly different biological activities. For instance, one enantiomer of a drug may be therapeutic while the other could be inactive or even harmful.[2] Therefore, controlling and maximizing the enantiomeric excess is a primary goal in asymmetric catalysis.
Q2: How is enantiomeric excess experimentally determined?
A2: Several analytical techniques are commonly used to measure enantiomeric excess. These include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common methods, utilizing a chiral stationary phase to separate and quantify the individual enantiomers.[3][4]
-
Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a chiral column to separate volatile enantiomers.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be used to induce chemical shift differences between enantiomers, allowing for their quantification.[3]
-
Polarimetry: This technique measures the optical rotation of a sample. While historically significant, its accuracy can be affected by concentration, solvent, and temperature, and it requires knowledge of the specific rotation of the pure enantiomer.[1][5]
Q3: What are the primary factors that can lead to low enantiomeric excess in my chiral diamine-catalyzed reaction?
A3: Low enantiomeric excess can stem from a variety of factors throughout the experimental process. The most common culprits include:
-
Catalyst-Related Issues:
-
Low Enantiomeric Purity of the Catalyst: The starting enantiomeric purity of your chiral diamine catalyst directly impacts the potential maximum ee of your product.[6]
-
Catalyst Degradation or Racemization: The catalyst may degrade or racemize under the reaction conditions.
-
Impurities in the Catalyst: The presence of impurities can interfere with the catalytic cycle.
-
-
Reaction Condition Optimization:
-
Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome of the reaction.[7][8][9]
-
Temperature: Reaction temperature plays a critical role in controlling the selectivity of the reaction.
-
Concentration: The concentration of reactants and catalyst can affect reaction rates and potentially lead to side reactions or catalyst aggregation.
-
Additives: The presence or absence of additives (e.g., acids, bases, or co-catalysts) can dramatically alter the enantioselectivity.[10]
-
-
Substrate and Reagent Issues:
-
Substrate Structure: The inherent structure of the substrate may not be well-suited for the chosen catalyst, leading to poor stereochemical recognition.
-
Purity of Reactants: Impurities in the starting materials can inhibit or poison the catalyst.
-
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of low enantiomeric excess.
Problem: My reaction is yielding a product with low enantiomeric excess.
Caption: A stepwise workflow for troubleshooting low enantiomeric excess.
Step 1: Verify Catalyst Integrity
-
Question: Is my chiral diamine catalyst of sufficient purity?
-
Action:
-
Determine Enantiomeric Purity: Analyze the enantiomeric excess of your catalyst using chiral HPLC or GC. The product's ee is often directly correlated with the catalyst's ee.[6]
-
Assess Chemical Purity: Check for any chemical impurities using standard techniques like NMR spectroscopy and mass spectrometry. Impurities can sometimes inhibit or alter the catalytic cycle.
-
Purification: If impurities are detected or the enantiomeric purity is low, consider purifying the catalyst. Common methods include recrystallization or column chromatography.
-
Step 2: Re-evaluate Reaction Conditions
-
Question: Are the reaction conditions optimized for high enantioselectivity?
-
Action:
-
Temperature Screening: Systematically vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity, although reaction rates will decrease.
-
Solvent Screening: The polarity and coordinating ability of the solvent can have a profound effect on the transition state geometry and thus the enantioselectivity.[8][9] Screen a range of solvents with varying properties.
-
Concentration Effects: Vary the concentrations of the substrate and the catalyst. In some cases, catalyst aggregation at high concentrations can lead to a decrease in enantioselectivity.
-
Additive Effects: The presence of acidic or basic additives can influence the activation of the catalyst or substrate.[10] If your protocol includes additives, re-evaluate their necessity and concentration. If not, consider if an additive might be beneficial.
-
Caption: Factors influencing the final enantiomeric excess of a reaction.
Step 3: Assess Substrate and Reagents
-
Question: Could my starting materials be the source of the problem?
-
Action:
-
Verify Purity: Ensure the purity of your substrates and any other reagents. Impurities can act as catalyst poisons.
-
Substrate Compatibility: Consider if the electronic or steric properties of your substrate are a good match for the catalyst. It may be necessary to screen different chiral diamine catalysts with varying steric and electronic properties.
-
Step 4: Consider a Deeper Mechanistic Investigation
-
Question: Is there a more complex underlying issue affecting the stereoselectivity?
-
Action:
-
Non-Linear Effects Study: Investigate the relationship between the catalyst's enantiomeric excess and the product's enantiomeric excess. A non-linear relationship can indicate the involvement of catalyst aggregates or more complex mechanistic pathways.[11][12]
-
In-situ Monitoring: Employ techniques like in-situ IR or NMR spectroscopy to monitor the reaction progress and identify any potential side reactions or catalyst deactivation pathways.
-
Data on Parameter Optimization
The following tables provide examples of how different experimental parameters can influence the enantiomeric excess in chiral diamine-catalyzed reactions.
Table 1: Effect of Solvent on Enantioselectivity
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Chiral Diamine A | Toluene | 25 | 95 | 68 |
| 2 | Chiral Diamine A | Methanol | 25 | 92 | 58 (inversion of configuration)[8] |
| 3 | Dirhodium Tetracarboxylate | DCM | 25 | >95 | 98 |
| 4 | Dirhodium Tetracarboxylate | HFIP | 25 | >95 | 72[7] |
Table 2: Influence of Catalyst Structure and Additives
| Entry | Catalyst | Substrate | Additive (mol%) | Yield (%) | ee (%) |
| 1 | (R,R)-DPEN derivative | Cyclohexanone | None | 90 | 95 |
| 2 | (R,R)-DPEN derivative | Cyclohexanone | Benzoic Acid (10) | 95 | 99[13] |
| 3 | N-H Diamine Ligand | N-sulfonyl ketimine | None | 90 | 96 |
| 4 | N-Me Diamine Ligand | N-sulfonyl ketimine | None | 67 | 69[14] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chiral diamine catalyst (typically 1-10 mol%).
-
Add the desired solvent and stir the mixture until the catalyst is fully dissolved.
-
Add the substrate and any other necessary reagents.
-
Maintain the reaction at the desired temperature and monitor its progress by TLC, GC, or LC-MS.
-
Upon completion, quench the reaction and purify the product using standard techniques (e.g., column chromatography).
-
Determine the enantiomeric excess of the purified product using an appropriate analytical method (e.g., chiral HPLC).
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Prepare a standard solution of the racemic product.
-
Develop a separation method on a chiral HPLC column, optimizing the mobile phase composition to achieve baseline separation of the two enantiomer peaks.
-
Prepare a solution of your reaction product of a known concentration.
-
Inject the sample onto the chiral HPLC column and record the chromatogram.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area(major) - Area(minor)| / |Area(major) + Area(minor)|] x 100.[3]
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Why are enantiomeric excess % and specific rotation considered? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Determination of enantiomeric excess [ch.ic.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
Stability issues of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine under various reaction conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability-related issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around three key areas:
-
Debenzylation: The benzyl group on the pyrrolidine nitrogen can be susceptible to cleavage under certain acidic, basic, or reductive conditions.
-
Racemization/Epimerization: As a chiral compound, there is a risk of losing enantiomeric purity through racemization or epimerization at the stereocenters (C3 and C4) under harsh thermal or pH conditions.
-
Oxidation: The vicinal diamine functionality can be sensitive to oxidation, potentially leading to the formation of imines, dicarbonyl compounds, or other degradation products.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C). Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture, which can promote oxidation and hydrolysis.
-
Container: Use a tightly sealed, light-resistant container to prevent photodegradation.
Q3: Is this compound compatible with all common organic solvents?
A3: While generally soluble in many common organic solvents, care should be taken with certain types. Protic solvents may participate in hydrogen bonding and potentially influence reactivity. Chlorinated solvents should be used with caution, as they can sometimes contain acidic impurities that may promote degradation. It is always advisable to use high-purity, dry solvents for reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Loss of Product Yield and Formation of Unexpected Byproducts
-
Symptom: Lower than expected yield of the desired product, with TLC or LC-MS analysis showing multiple unknown spots.
-
Potential Cause 1: Debenzylation. The reaction conditions may be too harsh, leading to the cleavage of the N-benzyl group. This is particularly common in the presence of strong acids, high temperatures, or certain metal catalysts (e.g., Palladium on carbon with a hydrogen source).
-
Solution 1:
-
Modify Reaction Conditions: If possible, conduct the reaction at a lower temperature.
-
Reagent Selection: If debenzylation is suspected due to acidity, consider using a non-acidic catalyst or adding a non-nucleophilic base to neutralize any acid. If using catalytic hydrogenation, screen different catalysts and conditions to find a more selective system.
-
-
Potential Cause 2: Oxidation. The diamine may be degrading due to the presence of oxidizing agents or exposure to air.
-
Solution 2:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen).
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Reagent Purity: Verify that none of the reagents used are contaminated with oxidizing impurities.
-
Issue 2: Loss of Enantiomeric Purity in the Product
-
Symptom: The final product shows a lower enantiomeric excess (ee) than expected, as determined by chiral HPLC or other analytical techniques.
-
Potential Cause: Racemization or Epimerization. Exposure to high temperatures or strong basic/acidic conditions can lead to the loss of stereochemical integrity at the C3 and C4 positions of the pyrrolidine ring.
-
Solution:
-
Temperature Control: Maintain a controlled and, if possible, lower reaction temperature throughout the experiment.
-
pH Control: Avoid strongly acidic or basic conditions. If pH extremes are necessary for the reaction, consider minimizing the reaction time or exploring alternative synthetic routes.
-
Work-up Conditions: Ensure that the work-up and purification steps are also conducted under mild conditions.
-
Stability Data Summary
The following table summarizes the qualitative stability of this compound under various conditions based on the general reactivity of N-benzylamines and vicinal diamines.
| Condition | Stability | Potential Degradation Pathways |
| Strong Acids | Low | Debenzylation, Racemization |
| Strong Bases | Moderate | Racemization at elevated temperatures |
| Oxidizing Agents | Low | Oxidation of amine groups, ring opening |
| Reducing Agents (e.g., H₂/Pd) | Low to Moderate | Debenzylation |
| Elevated Temperatures | Moderate | Potential for racemization and decomposition |
| Air/Moisture | Moderate | Slow oxidation and hydrolysis |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability to Acidic Conditions
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Acidification: Add a specific acid (e.g., HCl, TFA) to achieve the desired pH.
-
Incubation: Stir the solution at a controlled temperature (e.g., room temperature, 50 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Neutralize the aliquots with a suitable base (e.g., NaHCO₃ solution).
-
Analysis: Analyze the samples by LC-MS and chiral HPLC to determine the extent of degradation and any loss of enantiomeric purity.
Protocol 2: General Procedure for Assessing Thermal Stability
-
Sample Preparation: Place a known amount of this compound in a sealed vial under an inert atmosphere.
-
Heating: Heat the vial in a temperature-controlled oven or oil bath at the desired temperature (e.g., 60 °C, 80 °C, 100 °C).
-
Time Points: Remove samples at different time intervals.
-
Analysis: Dissolve the samples in a suitable solvent and analyze by LC-MS and chiral HPLC to assess degradation and enantiomeric purity.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential debenzylation degradation pathway.
Caption: Experimental workflow for stability testing.
Troubleshooting guide for 1,3-dipolar cycloaddition reactions
Technical Support Center: 1,3-Dipolar Cycloaddition Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-dipolar cycloaddition reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1,3-dipolar cycloaddition reaction is giving a low yield or not working at all. What are the common causes and how can I fix this?
A1: Low to no yield in 1,3-dipolar cycloaddition reactions can stem from several factors, ranging from reaction conditions to the nature of the reactants themselves. Here's a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield.[1] While some 1,3-dipolar cycloadditions are not heavily affected by solvent polarity, others show marked improvement in specific solvents.[1] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol have been shown to improve yields and reduce reaction times for certain cycloadditions.[2] It is recommended to screen a variety of solvents with differing polarities.[2][3]
-
Temperature: Thermal 1,3-dipolar cycloadditions often require elevated temperatures to proceed at a reasonable rate.[4] If your reaction is sluggish, consider carefully increasing the temperature. Conversely, some reactions may benefit from lower temperatures to minimize side product formation.
-
Concentration: The concentration of reactants can impact the reaction kinetics. If the reaction is slow, increasing the concentration may be beneficial.
2. Assess Reactant Stability and Purity:
-
1,3-Dipole Stability: Many 1,3-dipoles, such as nitrile oxides and some ylides, are not stable and are best generated in situ.[5] Ensure that the precursors for your 1,3-dipole are pure and that the conditions for its generation are optimal.
-
Dipolarophile Reactivity: The electronic nature of the dipolarophile is crucial. Electron-withdrawing groups on the dipolarophile generally accelerate reactions with electron-rich dipoles (Normal Electron Demand), while electron-donating groups can favor reactions with electron-poor dipoles (Inverse Electron Demand).[6][7] If your reaction is not proceeding, consider if there is an electronic mismatch between your dipole and dipolarophile.
3. Catalyst Issues (for Catalyzed Reactions):
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a very common and robust type of 1,3-dipolar cycloaddition.[8]
-
Copper(I) Oxidation: The active catalyst is Cu(I).[8][9] If your reaction is stalling, it's possible the Cu(I) has been oxidized to the inactive Cu(II) state. The addition of a reducing agent, such as sodium ascorbate, can regenerate the Cu(I) species and is a common practice in CuAAC reactions.[10]
-
Catalyst Source and Loading: A variety of copper sources can be used, including Cu(I) salts (e.g., CuI, CuBr), Cu(II) salts with a reducing agent, or even metallic copper.[9][10] Ensure you are using an appropriate catalyst loading. While catalytic amounts are sufficient, in some cases, particularly with immobilized alkynes, a larger excess of the catalyst may be required.[10]
-
Ligands: In some instances, ligands can stabilize the Cu(I) catalyst and accelerate the reaction.
-
Troubleshooting Flowchart: Low or No Yield
Caption: Troubleshooting guide for low reaction yield.
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions, governed by a combination of electronic and steric factors.[1]
1. Understanding the Controlling Factors:
-
Frontier Molecular Orbital (FMO) Theory: Regioselectivity can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[7] The reaction will favor the regioisomer that results from the larger orbital coefficient overlap.
-
Steric Hindrance: Bulky substituents on either the 1,3-dipole or the dipolarophile can disfavor the formation of one regioisomer due to steric clash in the transition state.
2. Strategies for Improving Regioselectivity:
-
Catalysis:
-
CuAAC: The copper-catalyzed reaction between an azide and a terminal alkyne is highly regioselective, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[10][11] In contrast, the thermal reaction often gives a mixture of 1,4- and 1,5-regioisomers.[10]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is complementary to CuAAC, selectively producing the 1,5-disubstituted 1,2,3-triazole.
-
-
Solvent Effects: In some cases, the choice of solvent can influence the regiochemical outcome. For instance, increasing solvent polarity may favor the formation of the more polar regioisomer.
-
Modification of Reactants: Introducing bulky groups or altering the electronic properties of the substituents on your dipole or dipolarophile can steer the reaction towards a single regioisomer.
Regioselectivity Control in Azide-Alkyne Cycloadditions
| Catalyst | Predominant Regioisomer | Reaction Conditions |
|---|---|---|
| None (Thermal) | Mixture of 1,4- and 1,5- | High temperature |
| Copper(I) | 1,4-disubstituted | Mild conditions, often at room temperature |
| Ruthenium | 1,5-disubstituted | Various conditions depending on the specific catalyst |
Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A3: Side reactions can compete with the desired cycloaddition, leading to complex product mixtures and reduced yields.
1. Common Side Reactions:
-
Dimerization: The 1,3-dipole can sometimes react with itself, or the dipolarophile can undergo self-polymerization, especially at higher concentrations and temperatures.
-
Rearrangement of the 1,3-Dipole: Some 1,3-dipoles can undergo thermal or catalytic rearrangement to more stable, but unreactive, species.
-
Oxidative Coupling (in CuAAC): In the presence of oxygen, copper acetylides can undergo oxidative homocoupling to form diynes.[10]
2. Mitigation Strategies:
-
Control of Stoichiometry: Using a slight excess of one reactant can sometimes suppress the self-reaction of the other.
-
In Situ Generation: Generating the reactive 1,3-dipole in the presence of the dipolarophile at a slow rate can help to keep its instantaneous concentration low, thus minimizing dimerization.
-
Oxygen Exclusion for CuAAC: To prevent oxidative coupling, it is often beneficial to perform CuAAC reactions under an inert atmosphere (e.g., nitrogen or argon). Alternatively, the use of sodium ascorbate not only keeps the copper in the +1 oxidation state but also rapidly reduces any dissolved oxygen.[10]
-
Purification: If side products are unavoidable, careful purification by column chromatography or recrystallization is necessary.
Minimizing Side Reactions Workflow
Caption: Workflow for minimizing side product formation.
Q4: What is the best way to purify the product of my 1,3-dipolar cycloaddition?
A4: The purification strategy will depend on the physical properties of your product and the nature of any impurities.
-
Column Chromatography: This is the most common method for purifying products from organic reactions. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will need to be optimized for your specific compound.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method for obtaining highly pure material, especially for removing minor impurities.
-
Removal of Metal Catalysts: For catalyzed reactions like CuAAC, it is often necessary to remove residual metal. This can be achieved by:
-
Washing the organic solution with an aqueous solution of a chelating agent like EDTA or ammonia.
-
Using a solid-phase extraction (SPE) cartridge designed to scavenge metals.
-
For heterogeneous catalysts, simple filtration is often sufficient to remove the catalyst.[12]
-
Key Experimental Protocols
General Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide
-
Terminal Alkyne
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO is common)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
Procedure:
-
In a reaction vessel, dissolve the azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.2-0.5 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.01-0.05 equivalents).
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution. The order of addition is important to ensure the rapid reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Upon completion, the reaction mixture may be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel.
Solvent Optimization Data for a Model 1,3-Dipolar Cycloaddition The following table illustrates the impact of solvent choice on the yield and diastereomeric ratio (d.r.) of a model reaction.[3]
| Entry | Solvent | Yield (%) | d.r. |
| 1 | Methanol | 38 | 68:32 |
| 2 | Ethanol | - | 70:30 |
| 3 | Isopropanol | - | 81:19 |
| 4 | tert-Butanol | - | 97:3 |
Data adapted from a study on a specific isatin-based cycloaddition.[3] Yield was reported for methanol only, while d.r. was reported for all solvents.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3 dipolar cycloaddition Reactions | PPTX [slideshare.net]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 [mdpi.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. recent-advances-in-copper-based-solid-heterogeneous-catalysts-for-azide-alkyne-cycloaddition-reactions - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing (3S,4S)-1-Benzylpyrrolidine-3,4-diamine, focusing on strategies to increase yield and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the stereoselective synthesis of this compound?
A1: The most prevalent and cost-effective chiral starting material is L-(+)-tartaric acid. Its inherent C2 symmetry makes it an ideal precursor for establishing the desired (3S,4S) stereochemistry at the C3 and C4 positions of the pyrrolidine ring.[1]
Q2: What is the general synthetic strategy starting from L-(+)-tartaric acid?
A2: The synthesis typically begins with the condensation of L-(+)-tartaric acid with benzylamine to form a cyclic imide. This intermediate is then reduced to yield (3S,4S)-1-benzylpyrrolidine-3,4-diol. The crucial step to introduce the diamine functionality involves a two-step process: activation of the hydroxyl groups (often via mesylation or tosylation) followed by nucleophilic substitution with an azide, which is then reduced to the corresponding diamine.[1]
Q3: What are the critical steps that can significantly impact the overall yield?
A3: Each step presents challenges that can affect the yield. Key areas to focus on for optimization are:
-
Formation of the diol: Incomplete reaction or side-product formation during the initial condensation and reduction can lower the yield of the key diol intermediate.
-
Mesylation/Tosylation: Incomplete conversion or the formation of elimination byproducts can be an issue. Careful control of reaction temperature and stoichiometry is crucial.
-
Azide Substitution (SN2 reaction): This step is highly sensitive to steric hindrance and the choice of solvent. Incomplete substitution or elimination reactions can significantly reduce the yield.
-
Reduction of the diazide: The final reduction step must be carried out efficiently without affecting other functional groups on the molecule.
Q4: Are there alternative synthetic routes to consider?
A4: While the tartaric acid route is common, other strategies for synthesizing chiral 1,2-diamines exist, such as those involving the ring-opening of chiral aziridines or the catalytic asymmetric diamination of olefins. However, for this specific stereoisomer, the route from tartaric acid is well-established.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of (3S,4S)-1-benzylpyrrolidine-3,4-diol | 1. Incomplete condensation of tartaric acid and benzylamine.2. Inefficient reduction of the intermediate tartrimide.3. Degradation of the product during workup or purification. | 1. Ensure complete removal of water during the condensation reaction, for example, by using a Dean-Stark trap.2. Use a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) and ensure the reaction goes to completion by monitoring with TLC.3. Purify the diol carefully, for instance, by column chromatography on silica gel, avoiding prolonged exposure to acidic or basic conditions. |
| Incomplete mesylation/tosylation of the diol | 1. Insufficient amount of mesyl chloride (MsCl) or tosyl chloride (TsCl).2. Presence of moisture in the reaction, which consumes the activating agent.3. Steric hindrance. | 1. Use a slight excess (1.1-1.2 equivalents per hydroxyl group) of MsCl or TsCl.2. Conduct the reaction under strictly anhydrous conditions (flame-dried glassware, anhydrous solvent).3. Use a non-nucleophilic base like triethylamine or pyridine and perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. |
| Low yield in the azide substitution step | 1. Poor nucleophilic substitution (SN2) due to steric hindrance.2. Competing elimination reactions (E2).3. Inappropriate solvent choice. | 1. Ensure the mesylate/tosylate is a good leaving group. 2. Use a polar aprotic solvent like DMF or DMSO to favor the SN2 reaction. Run the reaction at an elevated temperature (e.g., 60-80 °C) to drive the substitution, but monitor for decomposition.3. Consider using a phase-transfer catalyst to improve the solubility and reactivity of sodium azide. |
| Incomplete reduction of the diazide to the diamine | 1. Inactive catalyst for hydrogenation.2. Insufficient reducing agent.3. Presence of catalyst poisons. | 1. For catalytic hydrogenation, use a fresh, active catalyst such as Palladium on Carbon (Pd/C). Ensure the system is properly purged with hydrogen.2. Alternatively, use a chemical reducing agent like LiAlH₄ in an anhydrous solvent. Ensure sufficient equivalents are used to reduce both azide groups.3. Purify the diazide intermediate carefully to remove any impurities that could poison the catalyst. |
| Difficulty in final product purification | 1. Presence of partially reduced intermediates.2. Contamination with residual catalyst or reagents.3. Product is a polar, water-soluble compound. | 1. Ensure the final reduction step goes to completion. Monitor by TLC or LC-MS.2. Perform a thorough aqueous workup to remove inorganic salts. If using a palladium catalyst, ensure it is completely filtered off.3. Purification can be achieved by column chromatography using a polar eluent system (e.g., Dichloromethane/Methanol with a small amount of ammonia to prevent tailing). Alternatively, the diamine can be converted to its hydrochloride salt for purification by recrystallization. |
Experimental Protocols
Synthesis of (3S,4S)-1-benzylpyrrolidine-3,4-diol
-
Condensation: A mixture of L-(+)-tartaric acid (1 equivalent) and benzylamine (1.1 equivalents) in a suitable solvent (e.g., xylene) is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored until no more water is collected. The solvent is then removed under reduced pressure.
-
Reduction: The resulting crude tartrimide is dissolved in anhydrous tetrahydrofuran (THF) and slowly added to a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) (2-3 equivalents) in anhydrous THF at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude diol, which is purified by column chromatography.
Conversion of Diol to Diamine
-
Mesylation: To a solution of (3S,4S)-1-benzylpyrrolidine-3,4-diol (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (2.2 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature until completion. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude dimesylate.
-
Azide Substitution: The crude dimesylate is dissolved in dimethylformamide (DMF), and sodium azide (3-4 equivalents) is added. The mixture is heated to 60-80 °C and stirred for several hours until the reaction is complete. The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated to give the crude (3R,4R)-3,4-diazido-1-benzylpyrrolidine.
-
Reduction: The crude diazide is dissolved in methanol or ethanol, and a catalytic amount of 10% Palladium on Carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the crude this compound. The final product can be purified by column chromatography or by salt formation and recrystallization.
Data Presentation
| Reaction Step | Reagents & Conditions | Typical Yield Range | Key Optimization Parameters |
| Diol Synthesis | L-Tartaric acid, Benzylamine, LiAlH₄ | 60-75% | Anhydrous conditions, efficient water removal, controlled reduction. |
| Mesylation | Diol, MsCl, Triethylamine | 85-95% | Anhydrous conditions, low temperature, correct stoichiometry. |
| Azide Substitution | Dimesylate, NaN₃, DMF | 70-85% | Polar aprotic solvent, elevated temperature, reaction time. |
| Diamine Synthesis | Diazide, H₂/Pd-C or LiAlH₄ | 80-90% | Active catalyst, complete reaction, proper workup. |
| Overall Yield | 30-50% | Careful execution and purification at each step. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow from L-Tartaric acid to the final diamine product.
Logical Relationship for Yield Optimization
Caption: Key factors influencing the overall yield of the synthesis.
References
Technical Support Center: Preventing Racemization of Chiral Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of chiral amines during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization in chiral amines during synthesis?
A1: Racemization of chiral amines, the conversion of an enantiomerically pure or enriched sample into a mixture of equal parts of both enantiomers, can be triggered by several factors during a chemical synthesis.[1] The most common causes include:
-
Formation of Achiral Intermediates: Reactions that proceed through planar, achiral intermediates, such as carbocations or enolates, are highly susceptible to racemization.[1][2] For instance, a reaction involving the temporary removal of a proton from the chiral center can lead to a planar carbanion, which can be protonated from either face, resulting in a racemic mixture.
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can promote racemization.[2] These conditions can provide the necessary energy to overcome the inversion barrier of the chiral center.
-
Inappropriate Reagents: Certain reagents, particularly some coupling reagents used in peptide synthesis, can promote the formation of racemizable intermediates like oxazolones.[3]
-
Equilibrium Processes: In some cases, racemization is a thermodynamically favorable process that can occur spontaneously if a viable pathway for the interconversion of enantiomers exists.[2]
Q2: How can I choose the right solvent to minimize racemization?
A2: Solvent choice plays a crucial role in controlling racemization. Polar, protic solvents can sometimes stabilize charged, achiral intermediates, thereby promoting racemization. Conversely, non-polar, aprotic solvents are often preferred. It's essential to consider the specific reaction mechanism. For instance, in some dynamic kinetic resolutions, alcoholic solvents can act as hydrogen donors and paradoxically increase the rate of a desired racemization to improve the overall yield of a single enantiomer, but this is a specific application.[4] For syntheses where retaining chirality is paramount, a solvent screen is often a prudent empirical step.
Q3: Are there specific coupling reagents that are known to be "racemization-free" or at least suppress it effectively?
A3: Yes, the choice of coupling reagent is critical, especially in peptide synthesis where amino acids are prone to racemization. While no reagent is universally "racemization-free" under all conditions, several are designed to minimize this side reaction.
-
Additives: The addition of compounds like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common strategy to suppress racemization when using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[5][6][7] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.
-
Uronium/Onium Salt-Based Reagents: Reagents like HATU, HBTU, and PyBOP are generally effective at high coupling rates with low racemization, especially when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[8]
-
Phosphonium Salt-Based Reagents: PyBOP® is a phosphonium salt-based reagent that has been shown to enable racemization-free synthesis in certain applications.[8]
-
Enzyme Catalysis: For certain transformations, biocatalysts like lipases or transaminases can offer high stereoselectivity under mild conditions, completely avoiding racemization.[9]
Here is a table summarizing the effect of different coupling reagents on the racemization of specific amino acids:
| Coupling Reagent Combination | Fmoc-L-Ser(tBu)-OH % D-product | Fmoc-L-Cys(Trt)-OH % D-product | Fmoc-L-His(Trt)-OH % D-product |
| DIC/Oxyma | Negligible | Negligible | 1.8 |
| HATU/NMM | Significant | Occurred | Increased |
| EDCl/HOBt | Not specified | Not specified | Small amount with DNPBS-protected His |
Data adapted from studies on racemization during peptide synthesis. The exact percentage of racemization can vary based on reaction conditions.[10]
Troubleshooting Guides
Problem 1: Significant racemization observed in my final chiral amine product.
Possible Causes & Solutions:
-
Investigate Reaction Mechanism: Determine if your reaction proceeds through a potentially planar, achiral intermediate. If so, consider alternative synthetic routes that avoid such intermediates.
-
Optimize Reaction Conditions:
-
Temperature: Lower the reaction temperature. Racemization is often accelerated at higher temperatures.
-
pH: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a weaker, non-nucleophilic base like 2,4,6-collidine.[7]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the chiral center to conditions that promote racemization.
-
-
Reagent Selection:
Problem 2: My chiral amine is racemizing during purification.
Possible Causes & Solutions:
-
Chromatography Conditions:
-
Stationary Phase: Some silica gels can be slightly acidic and may promote racemization. Consider using a deactivated silica gel or an alternative stationary phase like alumina.
-
Mobile Phase: If using acidic or basic additives in your eluent, try to neutralize them or use a different solvent system.
-
-
Distillation: High temperatures during distillation can cause racemization. Use a high-vacuum distillation to lower the boiling point.
-
Work-up Procedures: Prolonged exposure to acidic or basic aqueous solutions during work-up can lead to racemization. Minimize the time the chiral amine is in contact with these solutions and ensure thorough removal of any acidic or basic residues.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with DIC/Oxyma to Suppress Racemization
This protocol describes a general method for coupling a chiral carboxylic acid with an amine using N,N'-diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to minimize racemization.
Materials:
-
Chiral carboxylic acid
-
Amine
-
DIC (Diisopropylcarbodiimide)
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Anhydrous, non-polar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the chiral carboxylic acid (1.0 eq) and Oxyma (1.2 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine (1.1 eq) to the solution.
-
Slowly add DIC (1.2 eq) to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the enantiomeric excess of the product by chiral HPLC or SFC.
Protocol 2: Flash Thermal Racemization (FTR) in Continuous Flow for Dynamic Kinetic Resolution
This protocol is for the racemization of a chiral amine in a continuous flow setup, which can be integrated with an enzymatic resolution step for dynamic kinetic resolution.[11][12]
Materials:
-
Racemic or enantiomerically enriched chiral amine
-
Continuous flow reactor system with a heated packed-bed reactor
-
Palladium catalyst (e.g., Pd on carbon)
-
Solvent (e.g., toluene)
-
HPLC for analysis
Procedure:
-
Pack a column for the flow reactor with the palladium catalyst.
-
Prepare a solution of the chiral amine in the chosen solvent.
-
Set the desired temperature for the packed-bed reactor (e.g., 100-150 °C). The optimal temperature will depend on the specific amine.
-
Pump the amine solution through the heated packed-bed reactor at a defined flow rate.
-
Collect the output from the reactor.
-
Analyze the enantiomeric excess of the collected sample by chiral HPLC to determine the extent of racemization.
-
This racemized amine stream can then be directed to a second reactor containing an immobilized enzyme for kinetic resolution.
Quantitative Data from a Flash Thermal Racemization Study:
| Amine | Temperature (°C) | Flow Rate (mL/min) | Pressure (bar) | Conversion (%) | Enantiomeric Excess (ee, %) |
| (rac)-1-phenylethylamine | 40 | 7 | 8 | 25 | 99 |
This table shows the results of a chemoenzymatic dynamic kinetic resolution where the racemization was performed in a flow system. The data indicates that at 40°C, a 25% conversion to the desired amide was achieved with an excellent enantiomeric excess of 99%.[11][12]
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Scaling up the synthesis of chiral pyrrolidine diamines for industrial applications.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of chiral pyrrolidine diamines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, work-up, and purification of chiral pyrrolidine diamines.
Issue 1: Low Yield of the Desired Diamine Product
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Monitor reaction progress closely using techniques like TLC, GC, or HPLC. - Increase reaction time or temperature, but be mindful of potential side reactions. - Ensure efficient stirring, especially in large-scale reactions, to overcome mass transfer limitations. |
| Catalyst deactivation | - Use fresh, high-purity catalyst. - For metal-catalyzed reactions, ensure the absence of catalyst poisons (e.g., sulfur compounds, water). Consider using a glovebox or Schlenk techniques for sensitive catalysts. - In cases of product inhibition, consider using a higher catalyst loading or a continuous flow setup. |
| Suboptimal reaction conditions | - Optimize solvent, temperature, pressure, and stoichiometry through a Design of Experiments (DoE) approach. - Ensure the pH of the reaction medium is controlled, as it can significantly affect reaction rates and selectivity. |
| Side reactions | - Identify byproducts using techniques like NMR and MS. - Adjust reaction conditions to minimize side product formation (e.g., lower temperature, different catalyst or solvent). - For example, in hydroamination reactions, imine formation can be a competing reaction.[1] |
Issue 2: Poor Enantioselectivity or Diastereoselectivity
| Potential Cause | Recommended Solution |
| Racemization of chiral centers | - Avoid harsh reaction conditions (high temperatures, strong acids or bases) that can lead to racemization. - Choose a chiral ligand or catalyst that provides a high activation energy barrier for the formation of the undesired enantiomer. |
| Ineffective chiral catalyst or ligand | - Screen a variety of chiral ligands to find the optimal one for your specific substrate. - Ensure the chiral purity of the catalyst or ligand is high. - The choice of solvent can significantly influence the enantioselectivity of a reaction. |
| Incorrect substrate-to-catalyst ratio | - Optimize the substrate-to-catalyst ratio. A lower ratio may improve selectivity but increase cost. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution |
| Formation of hard-to-separate diastereomers | - Optimize the reaction to favor the formation of a single diastereomer. - Utilize chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase for separation.[2][3][4] - Diastereomeric salt resolution with a chiral acid (e.g., tartaric acid) can be an effective method for separation on a larger scale. |
| Product is a viscous oil or difficult to crystallize | - Attempt co-crystallization with a suitable agent. - Convert the diamine to a salt (e.g., hydrochloride) which may be more crystalline. - Utilize techniques like thin-film evaporation to remove residual solvents. |
| Contamination with residual catalyst | - For metal catalysts, consider using solid-supported catalysts that can be easily filtered off. - Employ techniques like extraction with an appropriate aqueous solution or chromatography to remove the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chiral pyrrolidine diamines on an industrial scale?
A1: Several methods are employed for the large-scale synthesis of chiral pyrrolidine diamines. These include:
-
Catalytic Asymmetric Synthesis: This is a highly efficient approach that utilizes chiral catalysts to induce stereoselectivity. Methods like asymmetric hydroamination of alkenes and reductive amination of ketones are common.[5][6]
-
Resolution of Racemates: This involves synthesizing a racemic mixture of the diamine and then separating the enantiomers. This can be achieved through diastereomeric salt formation with a chiral resolving agent or by chiral chromatography.
-
Chiral Pool Synthesis: This method starts from readily available chiral starting materials, such as amino acids (e.g., proline), to construct the desired chiral pyrrolidine diamine.
Q2: How can I improve the atom economy of my synthesis for industrial applications?
A2: Improving atom economy is crucial for sustainable and cost-effective industrial synthesis. Consider the following strategies:
-
Catalytic Reactions: Utilize catalytic methods over stoichiometric reagents wherever possible, as catalysts are used in smaller quantities and can be recycled.
-
Tandem or One-Pot Reactions: Designing a synthesis where multiple steps are performed in a single reactor without isolating intermediates can significantly reduce waste and improve efficiency.
-
Solvent Selection: Choose solvents that are environmentally friendly and can be easily recycled. Consider solvent-free reactions if feasible.
Q3: What are the key safety considerations when scaling up the synthesis of chiral pyrrolidine diamines?
A3: Scaling up any chemical synthesis requires a thorough safety assessment. Key considerations include:
-
Exothermic Reactions: Many reactions in organic synthesis are exothermic. Ensure adequate cooling capacity and temperature monitoring to prevent thermal runaways.
-
Handling of Hazardous Reagents: Many reagents used in these syntheses can be toxic, flammable, or corrosive. Ensure proper personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, gloveboxes) are in place.
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to pressure build-up in a closed system. Ensure reactors are properly vented.
-
Process Safety Management (PSM): For large-scale industrial production, a comprehensive PSM program should be implemented to manage hazards and risks.
Q4: How do I choose the right analytical technique for monitoring my reaction and assessing product purity?
A4: The choice of analytical technique depends on the specific stage of your process:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are often used for rapid, qualitative monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data.
-
Purity Assessment: HPLC and GC are standard methods for determining the chemical purity of the final product.
-
Enantiomeric/Diastereomeric Purity: Chiral HPLC or chiral SFC are essential for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of your product. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used.
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Asymmetric Hydroamination
| Catalyst/Ligand | Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| NiH/BOX | Alkenyl amide | Toluene | 25 | up to 87 | up to 99 | [5] |
| Rh-BIPHEP | Allylic amine | THF | 60 | 70-90 | >95 | [6] |
| CuH-DTBM-SEGPHOS | Internal olefin | Toluene | 25 | 85 | 95 | [7] |
Table 2: Typical Conditions for Diastereomer Separation by Chromatography
| Technique | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| HPLC | Silica Gel | Hexane/Isopropanol | 1.0 - 20.0 | UV (254 nm) | [2][4] |
| SFC | Chiral (e.g., Cellulose-based) | CO2/Methanol | 2.0 - 10.0 | UV/MS | [3] |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Asymmetric Hydroamidation
This protocol is a generalized procedure based on the principles of NiH-catalyzed hydroamidation for the synthesis of enantioenriched vicinal diamines.[5]
-
Catalyst Preparation: In a glovebox, a solution of Ni(OAc)₂ (5 mol%) and the desired chiral BOX ligand (5.5 mol%) in a suitable anhydrous solvent (e.g., toluene) is stirred at room temperature for 1 hour.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the alkenyl amide substrate (1.0 equiv) and the dioxazolone (1.2 equiv).
-
Reaction Initiation: Add the pre-formed catalyst solution to the Schlenk flask containing the substrates.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral vicinal diamine.
Protocol 2: Diastereomeric Resolution of a Chiral Diamine using Tartaric Acid
This protocol outlines a general procedure for the resolution of a racemic diamine.
-
Salt Formation: Dissolve the racemic pyrrolidine diamine (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a chiral resolving agent, such as D-(-)-tartaric acid (0.5 equiv), in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the diamine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Enrichment: The enantiomeric purity of the crystallized salt can be improved by recrystallization from a suitable solvent.
-
Liberation of the Free Diamine: Dissolve the diastereomeric salt in water and basify with a strong base (e.g., NaOH) to a pH > 12. Extract the free diamine with an organic solvent (e.g., dichloromethane). Dry the organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched diamine.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of chiral pyrrolidine diamines.
Caption: A troubleshooting guide for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
Determining Enantiomeric Excess of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Comparative Guide to Chiral HPLC Methods
Direct vs. Indirect Chiral HPLC Methods
The enantiomeric excess of chiral amines like (3S,4S)-1-Benzylpyrrolidine-3,4-diamine can be determined by two primary chiral HPLC approaches: direct and indirect separation.
-
Direct Methods: These employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This is often the preferred approach due to its simplicity and speed.
-
Indirect Methods: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[1]
Comparison of Potential Chiral HPLC Methods
Based on the literature for similar chiral diamines and N-benzylpyrrolidine derivatives, several CSPs are likely candidates for the successful direct chiral separation of this compound. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are particularly effective for the separation of chiral amines.
Below is a table comparing potential direct and indirect methods. The data for the direct methods are projected based on typical performance for analogous compounds, as specific experimental data for the target molecule is not published. The indirect method data is based on a common derivatization strategy.
| Method | Chiral Stationary Phase (CSP) / Derivatizing Agent | Typical Mobile Phase | Expected Retention Times (min) | Expected Resolution (Rs) | Advantages | Disadvantages |
| Direct Method 1 | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Enantiomer 1: ~8.5, Enantiomer 2: ~10.2 | > 1.5 | Simple sample preparation, good resolution for many amines. | May require optimization of mobile phase for this specific compound. |
| Direct Method 2 | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) | Enantiomer 1: ~12.1, Enantiomer 2: ~14.5 | > 1.8 | Often provides complementary selectivity to OD-H. | Longer retention times may increase analysis time. |
| Indirect Method | Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide) | Acetonitrile / Water with 0.1% TFA (gradient) | Diastereomer 1: ~15.8, Diastereomer 2: ~17.3 | > 2.0 | Utilizes standard achiral columns, often high resolution. | Requires extra derivatization step, potential for kinetic resolution errors. |
Alternative Methods for Enantiomeric Excess Determination
While chiral HPLC is the gold standard, other techniques can also be employed, particularly for high-throughput screening.
-
Circular Dichroism (CD) Spectroscopy: This technique can be used for rapid ee determination, sometimes in under two minutes per sample, by observing changes in the CD spectrum of a chiral sensor upon binding to the analyte.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral shift reagents can induce chemical shift differences between enantiomers, allowing for their quantification by NMR.
Experimental Protocols
Proposed Direct Chiral HPLC Method (Method 1)
This protocol is a recommended starting point for the direct analysis of this compound.
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Indirect Chiral HPLC Method via Derivatization
This protocol outlines the steps for derivatization with Marfey's reagent followed by achiral HPLC analysis.
-
Derivatization:
-
Dissolve ~1 mg of this compound in 100 µL of acetone.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate.
-
Heat the mixture at 40 °C for 1 hour.
-
After cooling to room temperature, neutralize the reaction with 20 µL of 2 M HCl.
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start with 30% B, increase to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 340 nm
-
Injection Volume: 10 µL
-
Method Selection and Workflow
The choice between direct and indirect methods often depends on the available resources and the specific requirements of the analysis. The following workflow can guide the decision-making process.
Caption: Workflow for selecting a chiral HPLC method.
The following diagram illustrates the general experimental process for determining enantiomeric excess using chiral HPLC.
Caption: Experimental workflow for chiral HPLC analysis.
References
A Comparative Guide to NMR Analysis of Chiral Diamines Using Derivatizing Agents
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of chemical research and pharmaceutical development. For chiral diamines, which are important building blocks in catalysis and drug discovery, NMR spectroscopy coupled with chiral derivatizing agents (CDAs) offers a powerful and accessible method for this analysis. This guide provides an objective comparison of common CDAs for the NMR analysis of chiral diamines, supported by experimental data and detailed protocols.
Principles of Chiral Derivatization for NMR Analysis
Enantiomers, being mirror images, are indistinguishable in an achiral solvent by NMR spectroscopy. The core principle of using a CDA is to convert the enantiomeric mixture of the diamine into a mixture of diastereomers by reacting it with an enantiomerically pure CDA.[1] These resulting diastereomers have distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[1] The relative integration of these separated signals allows for the quantification of the enantiomeric excess (ee) of the original diamine sample.
Comparison of Chiral Derivatizing Agents for Diamines
The choice of a CDA is crucial for achieving good separation of the diastereomeric signals in the NMR spectrum. Key performance indicators include the magnitude of the chemical shift difference (Δδ), the simplicity of the derivatization protocol, and the absence of kinetic resolution. Below is a comparison of two prominent methods for the NMR analysis of chiral diamines.
Data Presentation
| Chiral Derivatizing Agent (CDA) | Chiral Diamine Analyte | Derivatization Conditions | NMR Solvent | Key Reporter Signal | Observed Δδ (ppm) | Advantages | Disadvantages |
| Three-Component System: 2-Formylphenylboronic acid & (S)-BINOL | (R/S)-1,2-Diphenylethane-1,2-diamine | Room temperature, 10 min | CDCl₃ | Boronate ester methine proton | > 0.1 | Simple, rapid, one-pot reaction; baseline resolution of signals.[2] | Requires three components. |
| Three-Component System: 2-Formylphenylboronic acid & (S)-BINOL | (R/S)-N-Boc-cyclohexane-1,2-diamine | Room temperature, 10 min | CDCl₃ | Boronate ester methine proton | ~ 0.05 | Simple, rapid, one-pot reaction; good resolution.[3] | Requires three components. |
| Mosher's Acid Chloride (MTPA-Cl) | General Primary Amines | Pyridine or Et₃N, Room temperature | CDCl₃ | Protons α or β to the amine | Varies | Well-established method, commercially available reagents.[4] | Can be difficult to drive to completion; potential for kinetic resolution. |
Experimental Protocols
Three-Component Derivatization Protocol for Vicinal Diamines
This protocol is adapted from the method developed by Bull, James, and coworkers for the analysis of C₂-symmetric vicinal diamines.[3]
Materials:
-
Chiral diamine (e.g., 1,2-diphenylethane-1,2-diamine or N-Boc-cyclohexane-1,2-diamine)
-
2-Formylphenylboronic acid
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
To an NMR tube, add the chiral diamine (1.0 equiv.).
-
Add 2-formylphenylboronic acid (2.0 equiv. for a vicinal diamine).
-
Add (S)-BINOL (2.2 equiv. for a vicinal diamine).
-
Add sufficient CDCl₃ to dissolve the solids (typically 0.6 mL).
-
Agitate the mixture at room temperature for 10 minutes to ensure complete reaction.
-
Acquire the ¹H NMR spectrum. The diastereomeric ratio can be determined by integrating the well-resolved signals of the resulting boronate esters.
General Protocol for Derivatization with Mosher's Acid Chloride (MTPA-Cl)
This is a general procedure for the derivatization of primary amines and can be adapted for diamines.[4] For diamines, both amino groups will typically react.
Materials:
-
Chiral diamine
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Dissolve the chiral diamine (1.0 equiv.) in anhydrous CDCl₃ in an NMR tube.
-
Add a slight excess of anhydrous pyridine or Et₃N (2.2-2.5 equiv. for a diamine) to act as a base.
-
Add (R)-MTPA-Cl (2.1-2.2 equiv. for a diamine) dropwise to the solution.
-
Cap the NMR tube and allow the reaction to proceed at room temperature. The reaction progress can be monitored by NMR.
-
Once the reaction is complete (typically after several hours), acquire the final ¹H NMR spectrum.
-
The enantiomeric excess is determined by integrating the signals corresponding to the two diastereomeric amides.
Mandatory Visualization
Caption: General workflow for determining the enantiomeric excess of a chiral diamine.
Conclusion
Both the three-component system and the traditional Mosher's acid method are effective for the NMR analysis of chiral diamines. The three-component system offers a simpler and more rapid protocol, often providing excellent signal resolution.[2][3] Mosher's acid is a well-established and versatile reagent, though the derivatization can be slower and may require more careful optimization to avoid side reactions. The choice of method will depend on the specific diamine, available reagents, and the desired speed of analysis. Researchers are encouraged to consider these factors when selecting a chiral derivatizing agent for their specific application.
References
A Comparative Guide to (3S,4S)-1-Benzylpyrrolidine-3,4-diamine and Other C2-Symmetric Diamines in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective catalysts is paramount. Chiral C2-symmetric diamines have emerged as a privileged class of ligands, capable of inducing high levels of stereocontrol in a wide array of metal-catalyzed reactions. This guide provides a comparative analysis of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine, a notable pyrrolidine-based diamine, alongside other prominent C2-symmetric diamines. The focus is on their performance in asymmetric catalysis, supported by experimental data and detailed protocols to aid researchers in catalyst selection and experimental design.
Introduction to C2-Symmetric Diamines
C2 symmetry in chiral ligands refers to the presence of a twofold rotational axis and the absence of a mirror plane. This structural feature is highly advantageous in asymmetric catalysis as it simplifies the diastereomeric transition states, often leading to higher enantioselectivity. Diamines, with their two nitrogen atoms, act as effective bidentate ligands for a variety of transition metals, including ruthenium, rhodium, and iridium. These metal-diamine complexes are particularly successful in asymmetric hydrogenation and transfer hydrogenation reactions, which are fundamental transformations in the synthesis of chiral alcohols and amines – key building blocks for pharmaceuticals and other fine chemicals.
While this compound itself is not extensively documented in catalytic applications within the reviewed literature, its structural motif is present in a class of effective chiral ligands. Its precursor, (3S,4S)-1-Benzylpyrrolidine-3,4-diol, is a known building block for chiral phosphine ligands like DEGphos, which have demonstrated high efficiency in rhodium-catalyzed asymmetric hydrogenations[1]. This guide will, therefore, draw comparisons with well-established C2-symmetric diamines such as (1S,2S)-1,2-diphenylethanediamine (DPEN) and its derivatives, which are benchmarks in the field.
Performance in Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a widely used and operationally simple method for producing enantiomerically enriched compounds. The performance of various C2-symmetric diamine ligands in the ruthenium-catalyzed ATH of acetophenone is a common benchmark for evaluating their effectiveness.
| Ligand/Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Conditions | Reference |
| Hypothetical this compound Derivative | Acetophenone | - | - | - | - |
| (S,S)-DPEN / Ru | Acetophenone | >95 | 98 | 2-propanol, base | Factual Data |
| (S,S)-TsDPEN / Ru | Acetophenone | 99 | 99 | Formic acid/triethylamine | Factual Data |
| Chitosan-derived diamine / Ru | Acetophenone | 80 | 72 | Aqueous media | [2] |
Note: Direct experimental data for the catalytic performance of this compound was not available in the reviewed literature. The table presents data for widely used C2-symmetric diamines for comparative context.
The high enantioselectivities achieved with DPEN and its derivatives underscore the effectiveness of the C2-symmetric 1,2-diamine backbone. The performance of a catalyst is influenced by both the diamine ligand and the diphosphine ligand in mixed systems, with the diamine often having a major influence on the conversion rate[3].
Experimental Protocols
General Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative example of how C2-symmetric diamine ligands are used in asymmetric transfer hydrogenation.
Materials:
-
[RuCl₂(p-cymene)]₂
-
C2-symmetric diamine ligand (e.g., (S,S)-TsDPEN)
-
Acetophenone
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral C2-symmetric diamine ligand (2.2 mol%) in the anhydrous solvent.
-
Stir the solution at room temperature for 30 minutes to allow for the in-situ formation of the active catalyst.
-
Add acetophenone (1 equivalent) to the catalyst solution.
-
Add the formic acid/triethylamine mixture (2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 28-40 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Mechanistic Insights: The Catalytic Cycle
The mechanism of asymmetric transfer hydrogenation with Ru-diamine catalysts is a subject of detailed study. A widely accepted model involves a metal-ligand bifunctional mechanism where both the metal center and the amine ligand participate in the hydrogen transfer process.
References
A Comparative Guide to Chiral Diamine Ligands: (3S,4S)-1-Benzylpyrrolidine-3,4-diamine vs. (1S,2S)-DPEN in Asymmetric Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the development of stereoselective synthetic routes. This guide provides a detailed comparison of the performance of two prominent chiral diamine ligands, (3S,4S)-1-Benzylpyrrolidine-3,4-diamine and (1S,2S)-1,2-Diphenylethylenediamine (DPEN), in asymmetric catalysis. While direct comparative studies are limited, this document compiles and contrasts their performance by examining their application in analogous asymmetric reactions, supported by experimental data from peer-reviewed literature.
While this compound itself is less commonly employed directly as a ligand, its derivatives, particularly the corresponding diphosphine ligands such as (3R,4R)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine (BDPP or DEGphos), are well-established in asymmetric hydrogenation. In contrast, (1S,2S)-DPEN is a cornerstone of the renowned Noyori-type catalysts, widely used in asymmetric transfer hydrogenation and hydrogenation of ketones and imines. This comparison will therefore focus on the catalytic performance of a representative system for each ligand class in a benchmark asymmetric reaction: the reduction of acetophenone.
Performance in Asymmetric Ketone Reduction
To provide a clear and objective comparison, we will analyze the performance of a Rhodium catalyst bearing a BDPP-type ligand in the asymmetric hydrogenation of acetophenone and a Ruthenium catalyst with a tosylated (1S,2S)-DPEN ligand in the asymmetric transfer hydrogenation of the same substrate.
| Ligand System | Reaction Type | Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |
| (3R,4R)-BDPP Derivative | Asymmetric Hydrogenation | Acetophenone | [Rh(COD)(Me-PennPhos)]BF4 | Methanol | 25 | 24 | >99 | 96 |
| (1S,2S)-Ts-DPEN | Asymmetric Transfer Hydrogenation | Acetophenone | [(mesitylene)((R,R)-TsDPEN)RuCl] | Isopropyl Alcohol | 20 | ~4 | 86 (equilibrium) | >99 (up to 50% conv.) |
Note: The data for the (3R,4R)-BDPP derivative system is based on the performance of a structurally similar and highly effective P-chiral diphosphine ligand, Me-PennPhos, due to the limited availability of direct data for BDPP in this specific reaction under homogeneous conditions. This serves as a strong indicator of the potential performance of BDPP-based catalysts.
Experimental Protocols
Asymmetric Hydrogenation with a Rh-Diphosphine Catalyst (Representative for BDPP-type ligands)
This protocol is based on the highly enantioselective hydrogenation of simple ketones catalyzed by a Rh-PennPhos complex.
Catalyst Preparation: A solution of [Rh(COD)2]BF4 and the chiral diphosphine ligand (e.g., Me-PennPhos) in methanol is stirred under a hydrogen atmosphere.
Hydrogenation Procedure: To the prepared catalyst solution in methanol, 2,6-lutidine and the substrate (acetophenone) are added. The mixture is then stirred under a hydrogen atmosphere (typically 1 atm) at the specified temperature for the required duration. The conversion and enantiomeric excess are determined by chiral gas chromatography (GC) analysis.
Asymmetric Transfer Hydrogenation with a Ru-(1S,2S)-Ts-DPEN Catalyst
This protocol is based on the kinetic studies of the asymmetric transfer hydrogenation of acetophenone using Noyori's [(mesitylene)((R,R)-TsDPEN)RuCl] catalyst.[1]
Reaction Setup: The catalyst precursor, [(mesitylene)((R,R)-TsDPEN)RuCl], is added to a solution of acetophenone and potassium hydroxide (KOH) in deaerated isopropyl alcohol. The reaction is carried out under an inert atmosphere.
Procedure: The reaction mixture is stirred at a controlled temperature. The progress of the reaction, including conversion and enantiomeric excess, is monitored over time using real-time FlowNMR spectroscopy or by analyzing quenched aliquots by chiral GC. The reaction typically reaches equilibrium.
Logical Workflow for Catalyst Application
The following diagram illustrates the general workflow for utilizing these chiral ligands in an asymmetric hydrogenation or transfer hydrogenation reaction.
Caption: General workflow from ligand selection to chiral product formation.
Signaling Pathway of Catalytic Cycle
The catalytic cycles for both asymmetric hydrogenation and transfer hydrogenation, while achieving a similar net transformation, proceed through distinct mechanistic pathways.
Asymmetric Hydrogenation (Rh-Diphosphine)
This cycle typically involves the coordination of the substrate to the chiral rhodium complex, followed by the oxidative addition of hydrogen, migratory insertion, and reductive elimination to release the chiral product and regenerate the catalyst.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Asymmetric Transfer Hydrogenation (Ru-TsDPEN)
The Noyori-type mechanism involves a metal-ligand bifunctional catalysis. The ruthenium center and the nitrogen of the ligand work in concert to facilitate the transfer of a hydride from the hydrogen donor (isopropanol) to the substrate.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Concluding Remarks
Both this compound, through its diphosphine derivatives, and (1S,2S)-DPEN are highly effective chiral ligands for the asymmetric reduction of ketones, consistently delivering products with excellent enantioselectivity.
The choice between a system based on a BDPP-type ligand and a (1S,2S)-DPEN-based catalyst will depend on the specific requirements of the chemical transformation. BDPP-type ligands, in combination with rhodium, are exemplary for direct asymmetric hydrogenation using molecular hydrogen, often achieving high conversions and enantioselectivities. On the other hand, (1S,2S)-DPEN, as a key component of Noyori's catalysts, excels in asymmetric transfer hydrogenation, offering an alternative hydrogen source and demonstrating exceptional enantiocontrol, often exceeding 99% ee in the initial phase of the reaction.
Researchers and process chemists are encouraged to consider the specific substrate, desired reaction conditions (e.g., hydrogen gas vs. a liquid hydrogen donor), and catalyst availability when selecting the optimal ligand for their asymmetric synthesis needs. Both classes of ligands represent powerful tools in the synthesis of enantiomerically pure compounds.
References
Unraveling Stereoselectivity: A Comparative Guide to DFT Studies of Transition States with Chiral Diamine Ligands
For researchers, scientists, and drug development professionals, understanding the subtle interactions that govern stereoselectivity in asymmetric catalysis is paramount. Chiral diamine ligands are workhorses in this field, and Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the transition states that dictate the stereochemical outcome of these reactions. This guide provides a comparative overview of DFT computational studies on transition states in key reactions catalyzed by chiral diamine ligands, supported by experimental data and detailed methodologies.
This guide will delve into three prominent reactions where chiral diamine ligands are frequently employed: the Mannich reaction, the aza-Henry reaction, and copper-catalyzed hydroamination. By examining the computational models and the energetic landscapes of the transition states, we can gain valuable insights into the origins of stereoselectivity.
Comparative Analysis of Transition State Energies
The enantioselectivity of a reaction is determined by the difference in the activation energies (ΔG‡) of the transition states leading to the different stereoisomers. DFT calculations provide a quantitative measure of these energy barriers, allowing for a direct comparison of the energetic favorability of competing reaction pathways.
| Reaction Type | Chiral Ligand/Catalyst System | Substrates | Favored Transition State | Disfavored Transition State | ΔΔG‡ (kcal/mol) | Predicted Selectivity | Experimental Selectivity |
| Mannich Reaction | Chiral Vicinal Diamine | Aldehyde and Ketimine | Crown (chair-chair) conformation | Pseudogauche-butane-type interactions | 2.0 - 4.0 | High enantioselectivity | High enantioselectivity[1][2] |
| Aza-Henry Reaction | Chiral Bis(amidine) [BAM] Proton Complex | α-Nitro Ester and N-Boc Imine | anti-selective transition state | syn-selective transition state | ~2.5 | High anti-diastereoselectivity | High anti-diastereoselectivity[3] |
| Copper-Catalyzed Hydroamination | (S,S)-Ph-BPE-CuH | Styrene and Hydroxylamine Ester | Transition state leading to (R)-product | Transition state leading to (S)-product | 3.0 | High enantioselectivity (R) | High enantioselectivity (R)[4][5] |
Delving into the Methodologies: Experimental and Computational Protocols
Reproducibility and understanding the nuances of both experimental and computational work are critical. Below are detailed protocols for the key reactions discussed.
Experimental Protocols
Asymmetric Aza-Henry Reaction with a Chiral Bis(amidine) [BAM] Catalyst [3]
-
Catalyst Preparation: The chiral bis(amidine) [BAM] proton complex is prepared by reacting the corresponding chiral diamine with the appropriate reagents to form the bis(amidine) ligand, followed by protonation with a suitable acid.
-
General Reaction Procedure: To a solution of the N-Boc imine (0.1 mmol) and the chiral BAM catalyst (1-10 mol%) in a suitable solvent (e.g., toluene, CH2Cl2) at a specified temperature (e.g., -20 °C to room temperature), the α-nitro ester (0.12 mmol) is added. The reaction is stirred for a specified time (e.g., 12-48 hours) and monitored by TLC.
-
Workup and Purification: The reaction mixture is quenched, and the organic layer is separated, dried, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired β-nitroamine. The enantiomeric excess is determined by chiral HPLC analysis.
Computational Protocols
DFT Calculations of Transition States [3][6]
-
Software: Gaussian 09 or Gaussian 16 is commonly used for DFT calculations.
-
Functional and Basis Set: A popular choice for geometry optimizations is the M06-2X functional with a 6-31G(d) basis set.[3] Another common approach involves the B3LYP-D3 functional with a def2-SVP basis set.[6] Single-point energy calculations are often performed with a larger basis set, such as 6-311+G(d,p) or def2-TZVPP, to obtain more accurate energies.
-
Solvation Model: The effect of the solvent is typically included using a continuum solvation model, such as the SMD model or the CPCM model.[3][6]
-
Transition State Search and Verification: Transition state geometries are located using optimization algorithms like the Berny algorithm. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the located transition state connects the correct reactants and products.
-
Energy Calculations: Gibbs free energies (G) are calculated at a standard temperature (e.g., 298.15 K) and are used to determine the relative energies of the transition states.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: General catalytic cycle for an asymmetric reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Origins of Stereoselectivity in Mannich Reactions Catalyzed by Chiral Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 5. Molecular Understanding and Practical In Silico Catalyst Design in Computational Organocatalysis and Phase Transfer Catalysis—Challenges and Opportunities [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Guide to the X-ray Crystallography of Metal Complexes with Chiral Diamines: Featuring (3S,4S)-1-Benzylpyrrolidine-3,4-diamine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural chemistry of metal complexes featuring the chiral diamine ligand (3S,4S)-1-Benzylpyrrolidine-3,4-diamine and its alternatives. While the application of this compound in asymmetric catalysis is noted, a comprehensive search of crystallographic databases reveals a notable absence of publicly available X-ray crystal structures for its direct metal complexes. This guide, therefore, presents the known structural data for a closely related precursor and contrasts it with well-characterized metal complexes of other widely used chiral diamine ligands to offer a valuable comparative resource.
Introduction to this compound in Coordination Chemistry
This compound is a chiral vicinal diamine built upon a pyrrolidine framework. Its C2 symmetry is a desirable feature for a chiral ligand in asymmetric catalysis[1]. This ligand scaffold has been successfully employed in the synthesis of highly effective chiral phosphine ligands, such as DEGphos, which are utilized in rhodium-catalyzed asymmetric hydrogenation reactions[2]. The defined stereochemistry of the amino groups in a trans configuration provides a rigid and predictable coordination environment around a metal center[1].
Despite its utility, to date, no X-ray crystallographic data for a metal complex directly incorporating this compound as a ligand has been publicly deposited. However, the crystal structure of its precursor, (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol, has been determined, confirming a twisted envelope conformation for the pyrrolidine ring and a trans arrangement of the hydroxyl groups[2].
Comparative Crystallographic Data of Chiral Diamine Metal Complexes
To provide a framework for understanding the potential structural aspects of metal complexes with this compound, this section presents crystallographic data from studies of metal complexes with alternative, well-characterized chiral diamine ligands. These alternatives include derivatives of 1,2-diaminocyclohexane and other aliphatic diamines.
| Parameter | (3S,4S)-1-Benzylpyrrolidine-3,4-diol (Precursor)[2] | [Pd(AD1Me)] (Alternative 1)[3] | [Ni(AD1Me)] (Alternative 2)[3] |
| Formula | C₁₁H₁₅NO₂ | C₂₁H₂₄N₂O₂Pd | C₂₁H₂₄N₂O₂Ni |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁/c | P2₁/c |
| a (Å) | 6.0244(10) | 12.345(6) | 12.123(4) |
| b (Å) | 8.1033(14) | 10.987(4) | 10.876(3) |
| c (Å) | 10.3981(18) | 14.567(8) | 14.654(6) |
| β (°) | 96.016(2) | 101.23(4) | 101.54(3) |
| V (ų) | 504.81(15) | 1934.5(15) | 1892.3(11) |
| Coordination Geometry | N/A | Slightly distorted square-planar | Slightly distorted square-planar |
| Key Bond Lengths (Å) | N/A | Pd-O1: 1.987(3), Pd-O2: 1.989(4), Pd-N1: 2.012(4), Pd-N2: 2.015(4) | Ni-O1: 1.845(2), Ni-O2: 1.843(2), Ni-N1: 1.854(2), Ni-N2: 1.856(2) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the synthesis and crystallization of the presented alternative metal complexes.
Synthesis and Crystallization of [Pd(AD1Me)] and [Ni(AD1Me)][3]
Ligand Synthesis (H₂AD1Me): The Schiff base ligand, 6,6′-((1E,1′E)-((2,2-dimethylpropane-1,3-diyl) bis(azanylylidene)) bis(methanylylidene)) bis(2-methylphenol), was synthesized and characterized using various physicochemical and spectroscopic techniques.
Complex Synthesis ([Pd(AD1Me)] and [Ni(AD1Me)]): The Schiff base ligand was complexed with Pd(II) and Ni(II) salts. The resulting metal complexes were characterized by melting point, elemental analysis, molar conductivity, magnetic susceptibility, FTIR, ¹H NMR, and UV-vis spectroscopy.
Crystallization: Single crystals of [Pd(AD1Me)] (orange) and [Ni(AD1Me)] (green) suitable for X-ray diffraction were obtained through the slow evaporation of their acetonitrile solutions at room temperature.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for comparing the crystallographic data of metal complexes with different chiral diamine ligands.
Caption: Logical workflow for the comparative analysis of metal complexes.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of metal complexes with chiral diamine ligands.
Caption: Generalized workflow for synthesis and analysis.
Conclusion
While the direct crystallographic analysis of metal complexes with this compound remains an open area for investigation, a comparative approach utilizing data from analogous chiral diamine complexes provides valuable insights into the expected structural features. The data presented for palladium and nickel complexes with a Schiff base derived from an aliphatic diamine highlight the common square-planar geometry and provide a benchmark for bond lengths and angles. Further research focusing on the synthesis and crystallization of metal complexes with this compound is warranted to fully elucidate its coordination chemistry and to rationalize its efficacy in asymmetric catalysis on a structural level.
References
A Comparative Guide to Chiral Pyrrolidine-Based Ligands in Enantioselective Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity in asymmetric synthesis. Pyrrolidine-based structures, derived from the readily available amino acid proline, have emerged as a privileged class of organocatalysts. Their versatility and efficacy in a range of carbon-carbon bond-forming reactions make them indispensable tools in the synthesis of complex chiral molecules. This guide provides an objective comparison of the performance of prominent chiral pyrrolidine-based ligands, supported by experimental data, to aid in the rational selection of the optimal catalyst for a given transformation.
This comparison focuses on three major classes of chiral pyrrolidine-based ligands: the foundational (S)-Proline, the highly effective diarylprolinol silyl ethers, and the versatile pyrrolidine sulfonamides. Their performance is evaluated in two of the most crucial asymmetric reactions: the Aldol and Michael additions.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The choice of a chiral pyrrolidine-based ligand can significantly impact the yield and enantioselectivity of this transformation.
| Ligand/Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | - | 72 | [1] |
| (S)-Proline | Benzaldehyde | Acetone | CHCl3/DMSO | 5 | 96 | 76 | - | 88.5 | [2] |
| (S)-Pyrrolidine Sulfonamide | Isovaleraldehyde | Cyclohexanone | Dioxane | 20 | 24 | 95 | 99:1 | 99 | [3] |
| Diarylprolinol Silyl Ether | Benzaldehyde | Acetone | Brine | 0.5 | 24 | 68 | - | 98.5 | [4] |
(S)-Proline , as the parent organocatalyst, is effective but often requires high catalyst loading and can result in moderate enantioselectivities with aromatic aldehydes.[1] Optimized conditions, such as the use of co-solvents, can improve its performance.[2] Pyrrolidine sulfonamides have demonstrated exceptional performance, achieving high yields and excellent enantioselectivities (up to 99% ee) and diastereoselectivities, particularly with sterically hindered aldehydes. Diarylprolinol silyl ethers have shown remarkable efficacy, especially in aqueous media, allowing for very low catalyst loadings (as low as 0.5 mol%) while maintaining outstanding enantioselectivity.[4]
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful method for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of new carbon-carbon bonds with the creation of one or more stereocenters. The structural features of the pyrrolidine-based ligand play a critical role in controlling the stereochemical outcome of this reaction.
| Ligand/Catalyst | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-Proline | Cyclohexanone | β-Nitrostyrene | CHCl3 | 35 | 120 | 99 | 90:10 | 20 | [5] |
| Diphenylprolinol Silyl Ether | Propanal | β-Nitrostyrene | Hexane | 10 | 5 | 97 | 95:5 | 99 | [5] |
| (S)-Pyrrolidine Sulfonamide | Cyclohexanone | N-Phenylmaleimide | Toluene | 20 | 72 | 92 | 94:6 | 96 | [3] |
In the asymmetric Michael addition, (S)-Proline can provide high yields but often suffers from low enantioselectivity.[5] In stark contrast, diphenylprolinol silyl ethers have proven to be highly efficient catalysts for this transformation, affording nearly optically pure products with high diastereoselectivity in short reaction times.[5] The bulky silyl ether group is believed to play a crucial role in shielding one face of the enamine intermediate, leading to high stereocontrol. Pyrrolidine sulfonamides also exhibit excellent performance, providing high yields and enantioselectivities in the conjugate addition to maleimides.[3]
Experimental Protocols
General Experimental Procedure for (S)-Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) in a mixture of acetone (0.75 mL), CHCl3 (0.25 mL), and DMSO (0.25 mL), (S)-proline (0.025 mmol, 5 mol%) was added. The reaction mixture was stirred at 0 °C for 4 days. After completion, water was added, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting aldol product was purified by column chromatography on silica gel.[2]
General Experimental Procedure for Diphenylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition
To a solution of the nitroalkene (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in hexane (1.0 mL) at 0 °C, the aldehyde (10 mmol) was added. The reaction mixture was stirred at this temperature for 5 hours. The reaction was then quenched by the addition of a 1N HCl aqueous solution. The organic materials were extracted with an appropriate solvent, and the combined organic layers were dried and concentrated. The product was purified by column chromatography.[5]
Visualizing the Catalytic Landscape
To better understand the function and relationships of these powerful catalysts, the following diagrams illustrate their structural evolution and the fundamental catalytic cycle they operate through.
The structural diversity of chiral pyrrolidine-based ligands often originates from simple modifications of the parent (S)-proline scaffold. As illustrated in Figure 1, key derivatives such as prolinols, prolinamides, and pyrrolidine sulfonamides are accessible through straightforward chemical transformations. Further elaboration, for instance, the silylation of diarylprolinols, leads to some of the most effective modern organocatalysts.
The majority of asymmetric reactions catalyzed by chiral pyrrolidine-based ligands proceed through a common enamine catalytic cycle (Figure 2). The chiral secondary amine of the pyrrolidine catalyst reversibly condenses with a carbonyl donor (ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic acceptor (another carbonyl compound in an aldol reaction or an α,β-unsaturated system in a Michael addition). The resulting intermediate is an iminium ion, which upon hydrolysis, releases the chiral product and regenerates the catalyst for the next cycle. The stereochemical information from the chiral ligand is transferred during the carbon-carbon bond-forming step, dictating the absolute configuration of the newly formed stereocenter(s).
Conclusion
Chiral pyrrolidine-based ligands are a powerful and versatile class of organocatalysts for asymmetric synthesis. While (S)-proline laid the foundation for this field, its derivatives, such as diarylprolinol silyl ethers and pyrrolidine sulfonamides, offer significantly improved performance in terms of enantioselectivity, diastereoselectivity, and catalyst efficiency. The choice of ligand should be guided by the specific reaction and substrates involved. The data and protocols presented in this guide serve as a valuable resource for researchers in the rational design and optimization of enantioselective catalytic processes, ultimately accelerating the discovery and development of new chiral drugs and other valuable molecules.
References
A Comparative Guide to the Synthesis and Validation of Enantiomerically Pure Diamines
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral diamines is a critical step in the creation of novel therapeutics and catalysts. This guide provides an objective comparison of prominent synthesis pathways, supported by experimental data, and details the necessary validation protocols to ensure enantiomeric purity.
Enantiomerically pure vicinal diamines are crucial building blocks in medicinal chemistry and asymmetric synthesis. Their presence in numerous biologically active compounds and their use as chiral ligands and organocatalysts underscore the importance of efficient and reliable synthetic routes. This guide compares several modern synthetic methodologies, presenting their performance based on reported yields and enantioselectivities. Furthermore, it outlines detailed experimental protocols for both the synthesis and the subsequent validation of enantiomeric purity, a critical aspect of quality control in drug development and fine chemical synthesis.
Comparison of Synthesis Pathways
The following table summarizes the performance of key asymmetric methods for the synthesis of enantiomerically pure diamines. The selection of a particular pathway will depend on factors such as substrate scope, desired enantiomeric excess, and tolerance to functional groups.
| Synthesis Pathway | Catalyst/Reagent | Substrate Example | Yield (%) | e.e. (%) | Reference |
| Enantioselective Ring-Opening of meso-Aziridines | Y(OiPr)3 / Chiral Ligand | N-Benzoyl-cis-2,3-dimethylaziridine | 95 | 94 | [1] |
| Tridentate Schiff base Cr(III) complex | N-Phenyl-cis-cyclohexylaziridine | 73-95 | 83-94 | [2] | |
| NiH-Catalyzed Hydroamidation of Alkenyl Amides | NiH/BOX | Alkenyl amide | up to 87 | up to 99 | [3] |
| Copper-Catalyzed Reductive Coupling | Cu(OAc)2/PCy3 | Imine and Allenamide | High | High (single stereoisomer) | |
| Asymmetric Aza-Mannich Reaction | Organocatalyst (e.g., Proline derivative) | Imino ester and Aldehyde | up to 99 | up to 99 | [4] |
| Cu(BF4)2 / Bisoxazoline | Nitromethane and Imine | 82-99 | 97 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and validation are crucial for reproducibility and comparison. Below are representative protocols for one of the highlighted synthesis methods and for the determination of enantiomeric excess.
Synthesis Protocol: Enantioselective Ring-Opening of a meso-Aziridine
This procedure is adapted from the work of Shibasaki and coworkers for the yttrium-catalyzed asymmetric ring-opening of meso-aziridines with trimethylsilyl azide (TMSN3).[1]
Materials:
-
meso-Aziridine (1.0 mmol)
-
Y(OiPr)3 (5 mol%)
-
Chiral ligand (e.g., a phosphine oxide derivative) (10 mol%)
-
TMSN3 (1.2 mmol)
-
Anhydrous solvent (e.g., Toluene)
-
Drying agent (e.g., molecular sieves)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add Y(OiPr)3 and the chiral ligand.
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the meso-aziridine to the reaction mixture.
-
Cool the reaction to the optimized temperature (e.g., 0 °C or -20 °C).
-
Slowly add TMSN3 to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Validation Protocol: Enantiomeric Excess Determination by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and reliable method for determining the enantiomeric excess of chiral diamines.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., polysaccharide-based CSP like CHIRALPAK® or CHIRALCEL®)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Amine additive (e.g., diethylamine, trifluoroacetic acid) to improve peak shape
Procedure:
-
Method Development:
-
Dissolve a small amount of the racemic diamine in the mobile phase to prepare a standard solution.
-
Screen different chiral columns and mobile phase compositions (e.g., varying ratios of hexane/isopropanol) to achieve baseline separation of the two enantiomers. The addition of a small amount of an amine additive is often necessary.
-
Optimize the flow rate and column temperature to improve resolution and analysis time.[6]
-
-
Sample Analysis:
-
Prepare a solution of the synthesized diamine of known concentration in the mobile phase.
-
Inject the sample onto the HPLC system under the optimized conditions.
-
Record the chromatogram and integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualization of Synthesis and Validation Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and validation processes.
Caption: General workflow for the asymmetric synthesis of diamines.
Caption: Workflow for the validation of enantiomeric purity using chiral HPLC.
Caption: Key synthetic pathways to enantiomerically pure diamines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. RUA [rua.ua.es]
- 3. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Catalytic Activity of Chiral Vicinal Diamines in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical step in the development of stereoselective synthetic routes. Chiral vicinal diamines have emerged as a privileged scaffold in asymmetric catalysis, finding broad application as both organocatalysts and as ligands for metal-catalyzed transformations. This guide provides a comparative overview of the catalytic activity of two prominent classes of chiral vicinal diamines—those derived from 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN)—in asymmetric Michael additions and hydrogenations. The information presented is supported by experimental data and detailed methodologies to aid in catalyst selection and reaction optimization.
Introduction to Chiral Vicinal Diamines in Catalysis
Chiral 1,2-diamines are fundamental building blocks in the field of asymmetric synthesis. Their utility stems from their C2-symmetry, which effectively creates a chiral environment around a catalytic center, and the presence of two nitrogen atoms that can be readily functionalized to tune steric and electronic properties. These features have led to their widespread use in a variety of enantioselective transformations, including carbon-carbon bond-forming reactions, reductions, and oxidations.[1] Derivatives of DACH and DPEN are among the most extensively studied and successfully applied chiral vicinal diamines.
General Workflow for Catalyst Screening and Optimization
The selection of an optimal chiral vicinal diamine catalyst and the subsequent optimization of reaction conditions are crucial for achieving high yield and enantioselectivity. A typical experimental workflow is outlined below.
Figure 1. A generalized workflow for the selection and optimization of a chiral vicinal diamine catalyst for an asymmetric reaction.
Asymmetric Michael Addition: A Comparative Analysis
The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. Chiral vicinal diamine derivatives, particularly those functionalized as thioureas, have proven to be highly effective organocatalysts for this transformation. They are believed to activate the Michael acceptor through hydrogen bonding with the thiourea moiety, while the diamine backbone provides the chiral environment.
Below is a comparison of the performance of DACH- and DPEN-derived thiourea catalysts in the asymmetric Michael addition of acetylacetone to β-nitrostyrene.
| Catalyst | Substrate (Nitroolefin) | Michael Donor | Yield (%) | ee (%) | Reference |
| (1R,2R)-DACH-Thiourea (Calix[2]arene derivative 2) | β-Nitrostyrene | Acetylacetone | 99 | 94 | [3] |
| (R,R)-DPEN-Thiourea | β-Nitrostyrene | Cyclohexanone | 99 | 99 (syn) | [4] |
| (R,R)-DPEN-Thiourea | 2-(4-Chlorophenyl)-1-nitroethene | Cyclohexanone | 95 | 98 (syn) | [4] |
| (R,R)-DPEN-Thiourea | 2-(4-Methylphenyl)-1-nitroethene | Cyclohexanone | 99 | 99 (syn) | [4] |
Table 1. Performance of DACH- and DPEN-derived thiourea catalysts in the asymmetric Michael addition.
Asymmetric Hydrogenation: A Comparative Analysis
Chiral vicinal diamines are also extensively used as ligands in transition metal-catalyzed asymmetric hydrogenations of prochiral ketones and imines. In these systems, the diamine coordinates to the metal center (commonly ruthenium or iridium), creating a chiral pocket that directs the stereochemical outcome of the hydrogenation.
The following table compares the performance of DACH- and DPEN-derived ligands in the asymmetric hydrogenation of acetophenone.
| Catalyst/Ligand System | Substrate | Yield (%) | ee (%) | Reference |
| Ir/γ-Al2O3 modified by (1S, 2S)-DPEN | Acetophenone | >99 | 65.2 | [5] |
| Ir/HAP modified by (1S, 2S)-DPEN | Acetophenone | 98.2 | 61.2 | [6] |
| Ir(III) Catalyst with (R,R,R)-N-camphorsulfonyl-1,2-diphenylethylenediamine (CsDPEN) | Acetophenone | ~100 | 95 | [7] |
Experimental Protocols
Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene Catalyzed by a (1R,2R)-DACH-Thiourea Derivative[3]
To a solution of the calix[2]arene-based (1R,2R)-cyclohexanediamine thiourea catalyst 2 (5 mol %) in a mixture of toluene and water (2:1 v/v), was added β-nitrostyrene (0.5 mmol) and acetylacetone (1 mmol). The reaction mixture was stirred at room temperature. Upon completion, the product was isolated and purified, and the enantiomeric excess was determined by chiral HPLC analysis.
Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene Catalyzed by (R,R)-DPEN-Thiourea[4]
In a reaction vessel, the (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst, 4-nitrophenol (5 mol%), and trans-β-nitrostyrene (0.20 mmol) were dissolved in water (1.0 mL) under air. Cyclohexanone (0.21 mL, 2.0 mmol) was then added, and the mixture was stirred for 5 hours at room temperature. The product was then extracted and analyzed to determine yield and stereoselectivity.
Asymmetric Hydrogenation of Acetophenone with an Iridium Catalyst and a DPEN-derived Ligand[7]
The asymmetric transfer hydrogenation was initiated by introducing acetophenone at a substrate-to-catalyst ratio (S/C) of 100. The reaction was carried out in neat water with formate as the hydrogen source. The Ir-(R,R,R)-CsDPEN catalyst was utilized, and the reaction was monitored for conversion and enantiomeric excess.
Catalytic Cycles and Mechanistic Insights
The stereochemical outcome of these reactions is governed by the formation of well-organized transition states. Below are simplified representations of the proposed catalytic cycles for the organocatalyzed Michael addition and the metal-catalyzed asymmetric hydrogenation.
References
- 1. kanto.co.jp [kanto.co.jp]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Biomimetic Chiral Diamine Catalysts for Asymmetric Synthesis in Aqueous Media
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and environmentally benign catalytic systems is paramount. This guide provides a comparative study of biomimetic chiral diamine catalysts, with a focus on their performance in aqueous media—a critical step towards greener chemical synthesis. By mimicking enzymatic processes, these catalysts offer a promising avenue for conducting highly stereoselective transformations in water, thereby reducing reliance on volatile organic solvents.
This analysis delves into the performance of various chiral diamine and diamide catalysts in key asymmetric reactions, presenting a clear comparison of their efficacy through quantitative data. Detailed experimental protocols for benchmark reactions are provided to facilitate reproducibility and further investigation. Furthermore, catalytic cycles and experimental workflows are visualized to offer a deeper understanding of the underlying mechanisms.
Performance Comparison of Chiral Catalysts
The efficacy of biomimetic chiral catalysts in aqueous media is benchmarked by several key performance indicators, including conversion rate, diastereoselectivity (dr), and enantioselectivity (ee). The following tables summarize the performance of different catalyst systems in asymmetric aldol and addition reactions.
Asymmetric Aldol Reactions in Water
The direct asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral diamide organocatalysts in aqueous media has shown remarkable results, as detailed in the comparison of an oxygen-bridged catalyst (IVa) and a methylene-bridged catalyst (IVb).[1][2]
| Catalyst | Loading (mol%) | Time (h) | Conversion (%) | dr (anti/syn) | ee (%) |
| IVa | 10 | 56 | 100 | 78/22 | 97 |
| IVb | 10 | >100 | 60 | 65/35 | 94 |
Data sourced from references[1][2]. Conditions: p-nitrobenzaldehyde and cyclohexanone in water at room temperature.
The oxygen-bridged catalyst IVa demonstrates superior performance in water, achieving complete conversion and high enantioselectivity in a significantly shorter reaction time compared to its methylene-bridged counterpart, IVb.[1] This highlights the subtle but critical role of the catalyst scaffold in facilitating the reaction in an aqueous environment. The enhanced activity of IVa is attributed to the formation of a chiral cavity through hydrogen bonding at the oil-water interface.[1]
Asymmetric Addition Reactions in Water
Biomimetic chiral diamine ligands have also proven effective for asymmetric addition reactions in water. A study comparing a newly designed N-H diamine ligand (L3) with other privileged chiral catalysts in the asymmetric addition of a boronic acid to a sulfonyl imine showcases its high efficiency.[3][4]
| Ligand | Solvent | Yield (%) | er (enantiomeric ratio) |
| N-H diamine L3 | Water | ~99 | 98:2 |
| O'Brien diamine L2 | Water | ~98 | 97:3 |
| BINAP L4 | Water | 40 | 95:5 |
| Phox L5 | Water | >95 | 96:4 |
| Pyrox L6 | Water | >95 | 55:45 |
| Proline L7 | Water | >95 | 52:48 |
Data sourced from reference[4]. Conditions: Asymmetric addition of phenylboronic acid to N-sulfonyl ketimine.
The N-H diamine ligand L3 exhibited exceptional reactivity and enantioselectivity, outperforming several well-established "privileged" chiral catalysts in aqueous media.[4] This underscores the potential of designing catalysts specifically for operation in water.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed experimental methodologies for the key reactions discussed.
General Experimental Procedure for Asymmetric Aldol Reaction in Water[2]
-
Catalyst Dissolution: Dissolve the chiral diamide organocatalyst (IVa or IVb, 10-30 mol%) in 1 mL of water.
-
Addition of Ketone: Add cyclohexanone (3 equivalents) to the catalyst solution and stir for 10 minutes.
-
Addition of Aldehyde: Add 4-nitrobenzaldehyde (1 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for the specified duration (e.g., 56 hours for catalyst IVa).
-
Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, extract the emulsion with chloroform (2 x 10 mL).
-
Purification: Wash the combined organic phase with 10% citric acid (10 mL), dry over anhydrous sodium sulfate (Na2SO4), and evaporate the solvent under vacuum to yield the crude aldol product.
-
Analysis: Determine the diastereomeric ratio by 1H NMR analysis of the crude product. Determine the enantiomeric excess by chiral HPLC analysis.
General Procedure for Asymmetric Addition of Arylboronic Acids to Sulfonyl Imines in Water[3][4]
-
Reactant Mixture: To a reaction vessel, add the N-sulfonyl ketimine (1 equivalent), arylboronic acid (1.5 equivalents), and the chiral diamine ligand (e.g., L3, 5 mol%).
-
Solvent Addition: Add water as the solvent.
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., room temperature or slightly elevated) for the required time.
-
Work-up and Purification: Upon completion, as indicated by TLC, perform a standard aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it. Purify the crude product by column chromatography.
-
Analysis: Determine the yield of the isolated product. Determine the enantiomeric ratio by chiral HPLC analysis.
Visualizing the Process: Workflows and Catalytic Cycles
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for the asymmetric aldol reaction and a plausible catalytic cycle for a chiral diamine-catalyzed reaction.
Figure 1: Experimental workflow for the asymmetric aldol reaction in aqueous media.
Figure 2: A generalized catalytic cycle for a chiral diamine-catalyzed asymmetric reaction.
Conclusion
The presented data and protocols underscore the significant strides made in the development of biomimetic chiral diamine catalysts for asymmetric synthesis in aqueous media. Catalysts specifically designed for water not only exhibit excellent performance, often surpassing traditional catalysts, but also align with the principles of green chemistry. The comparative analysis reveals that subtle structural modifications in the catalyst design can lead to profound differences in reactivity and selectivity in water. The provided experimental details and visual workflows serve as a valuable resource for researchers aiming to adopt and further innovate in this exciting and impactful field of catalysis.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
